molecular formula CH5NO3S B1214743 Aminomethanesulfonic acid CAS No. 6939-85-1

Aminomethanesulfonic acid

Cat. No.: B1214743
CAS No.: 6939-85-1
M. Wt: 111.12 g/mol
InChI Key: OBESRABRARNZJB-UHFFFAOYSA-N
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Description

Aminomethanesulfonic acid, also known as Aminomethanesulfonic acid, is a useful research compound. Its molecular formula is CH5NO3S and its molecular weight is 111.12 g/mol. The purity is usually 95%.
The exact mass of the compound Aminomethanesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209983. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Aminomethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aminomethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

aminomethanesulfonic acid
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InChI

InChI=1S/CH5NO3S/c2-1-6(3,4)5/h1-2H2,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBESRABRARNZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2065670
Record name Methanesulfonic acid, amino-
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Molecular Weight

111.12 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Aminomethanesulfonic acid
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CAS No.

13881-91-9, 6939-85-1
Record name Aminomethanesulfonic acid
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Record name Sodium aminomethanesulfonate
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Record name Aminomethanesulphonic acid
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Record name AMINOMETHANESULFONIC ACID
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Foundational & Exploratory

Thermodynamic Stability of Aminomethanesulfonic Acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminomethanesulfonic acid (AMSA, CAS 13881-91-9) represents a unique class of


-aminosulfonic acids that function as "masked" aldehyde-bisulfite adducts rather than chemically inert sulfonates (like taurine). While AMSA exhibits robust stability in the solid state and acidic aqueous media due to its zwitterionic character, it is thermodynamically unstable in neutral-to-basic solutions.

This guide details the thermodynamic parameters governing its dissociation, the kinetic mechanism of its hydrolysis, and validated protocols for quantifying its stability. Crucial Insight: Unlike


- or 

-aminosulfonic acids, AMSA exists in a dynamic equilibrium with formaldehyde and bisulfite. In neutral solution (pH ~7), the equilibrium shifts significantly toward dissociation, a property that must be accounted for in pharmaceutical formulations and buffer applications.

Chemical Fundamentals & Thermodynamics

Structural Identity

AMSA is the sulfomethylation product of ammonia. Its stability is dictated by the steric and electronic environment of the


-carbon, which links the amino and sulfonate groups.
PropertyValueContext
Molecular Formula

MW: 111.12 g/mol
Structure

Zwitterion in solid/acidic state
pKa (Amino)

(at 25°C)
Determines buffering range (pH 4.6–6.[1]8)
pKa (Sulfonic)

Effectively fully dissociated
Solubility ~17 g/L (17°C)High hydrophilicity

(Solid)

kJ/mol
High lattice energy stability
The Dissociation Equilibrium

In aqueous solution, AMSA is not a static molecule but exists in equilibrium with its precursors. The stability constant (


) is defined by the formation reaction:


However, for stability studies, we focus on the Hydrolysis (Dissociation) Constant (


) :


  • Acidic pH (pH < 4): The equilibrium lies far to the right (AMSA formation). The protonation of the amine (

    
    ) stabilizes the C-N bond, and the leaving group ability of sulfite is suppressed.
    
  • Neutral/Basic pH (pH > 6.5): The amine becomes deprotonated (

    
    ), and the equilibrium shifts left (Dissociation). Literature indicates that in dilute neutral solutions, AMSA is largely dissociated  into formaldehyde and bisulfite/sulfite ions.
    

Hydrolysis Kinetics & Mechanism

The decomposition of AMSA follows a retro-Mannich type mechanism. This is the critical failure mode for AMSA in formulation.

Mechanistic Pathway
  • Zwitterion Deprotonation: The zwitterion (

    
    ) loses a proton to become the anionic species (
    
    
    
    ).
  • Sulfite Expulsion (Rate Limiting): The lone pair on the nitrogen assists in expelling the sulfonate group, forming a reactive iminium ion (

    
    ).
    
  • Hydrolysis: The iminium ion is rapidly attacked by water (or hydroxide), releasing formaldehyde and ammonia.

Visualizing the Pathway

The following diagram illustrates the pH-dependent stability and decomposition pathway.

AMSA_Stability Zwitterion Zwitterion (Stable) (pH < 5.5) H3N+ - CH2 - SO3- Anion Anionic Form (Reactive) (pH > 6.0) H2N - CH2 - SO3- Zwitterion->Anion Deprotonation (Ka) Iminium Iminium Intermediate [CH2=NH2]+ Anion->Iminium Slow (-SO3--) Products Decomposition Products Formaldehyde + Bisulfite + Ammonia Iminium->Products Fast (+H2O) Products->Zwitterion Re-formation in Acid

Figure 1: Mechanistic pathway of AMSA decomposition. Stability is maintained only when the amine is protonated (Zwitterionic form).

Experimental Protocols for Stability Assessment

To validate the stability of AMSA in your specific matrix, use the following protocols. Protocol A is preferred for quantitative kinetics, while Protocol B provides structural confirmation.

Protocol A: Iodometric Determination of Released Sulfite

This method exploits the fact that the sulfonate group in AMSA is oxidation-resistant, whereas free sulfite (


) released upon hydrolysis is rapidly oxidized by iodine.

Reagents:

  • 0.05 M Iodine (

    
    ) solution.
    
  • Starch indicator (1% w/v).

  • Buffer solutions (Acetate pH 4.0, Phosphate pH 7.0, Borate pH 9.0).

Workflow:

  • Preparation: Dissolve AMSA (approx. 10 mM) in the target buffer at a controlled temperature (e.g., 25°C).

  • Sampling: At defined time intervals (

    
     min), withdraw a 10 mL aliquot.
    
  • Quenching: Immediately acidify the aliquot with 1 M HCl to pH < 2 (this freezes the equilibrium by protonating the amine).

  • Titration: Add starch indicator and titrate with 0.05 M

    
     to a persistent blue endpoint.
    
  • Calculation:

    
    
    Note: The stoichiometry is 1:1 (Sulfite:Iodine).
    
Protocol B: 1H-NMR Monitoring (D2O)

Direct observation of the methylene protons allows for non-invasive monitoring.

Workflow:

  • Setup: Prepare a 20 mM solution of AMSA in

    
     buffered to the desired pD.
    
  • Acquisition: Acquire a baseline 1H-NMR spectrum.

    • AMSA Signal: Singlet at

      
       ppm (
      
      
      
      ).
    • Formaldehyde Signal: Hydrated formaldehyde (methanediol) appears as a singlet at

      
       ppm.
      
  • Kinetics: Acquire spectra every 30 minutes.

  • Analysis: Integrate the AMSA methylene peak relative to an internal standard (e.g., TSP or Maleic Acid). Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
Experimental Workflow Diagram

Protocol_Workflow cluster_NMR Structural (NMR) cluster_Titration Quantitative (Iodometry) Start Start: Dissolve AMSA (Target pH & Temp) Split Split Sample Start->Split NMR_Prep Add D2O + Internal Std Split->NMR_Prep Titration_Sample Aliquot at intervals Split->Titration_Sample NMR_Run Acquire 1H-NMR (t = 0 to 4h) NMR_Prep->NMR_Run NMR_Data Track CH2 Peak Decay (4.3 ppm -> 4.8 ppm) NMR_Run->NMR_Data Titration_Quench Acid Quench (pH < 2) (Stops Hydrolysis) Titration_Sample->Titration_Quench Titration_Meas Titrate Free Sulfite (Iodine/Starch) Titration_Quench->Titration_Meas

Figure 2: Dual-modality workflow for validating AMSA stability.

Summary of Stability Data

ParameterConditionStability StatusMechanism
Solid State Ambient, DryStable High lattice energy; Zwitterionic.
Aqueous pH 1 - 4 25°CStable Amine protonation prevents sulfite expulsion.
Aqueous pH 5 - 6 25°CMeta-Stable Near pKa; slow equilibrium shift. Buffer region.[2]
Aqueous pH > 7 25°CUnstable Rapid dissociation to HCHO + Sulfite.
Temperature > 50°CUnstable Thermal energy overcomes activation barrier for C-S cleavage.

References

  • BenchChem. (2025). Aminomethanesulfonic acid: Structure, Properties and Applications. Retrieved from

  • Roy, R. N., et al. (1997).[2] Second Dissociation Constant of Two Substituted Aminomethanesulfonic Acids in Water from 5 to 55°C. Journal of Solution Chemistry. Retrieved from

  • PubChem. (2025).[1] Aminomethanesulfonic Acid - Compound Summary. National Library of Medicine. Retrieved from

  • Cheméo. (2025). Chemical Properties of Aminomethanesulfonic acid. Retrieved from

  • Fisher Scientific. (2025). Aminomethanesulfonic acid, 97% Safety Data Sheet. Retrieved from

Sources

Solubility Profile of Aminomethanesulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of Aminomethanesulfonic Acid (AMSA), integrating physicochemical principles, available empirical data, and rigorous experimental protocols.

Executive Summary

Aminomethanesulfonic acid (AMSA, CAS 13881-91-9) is a structural analogue of taurine and a critical zwitterionic intermediate in pharmaceutical synthesis.[1] Its solubility profile is governed by its high crystal lattice energy and strong intermolecular electrostatic interactions.[1] While highly soluble in water (17 g/L at 17°C), AMSA exhibits antisolvent behavior in most common organic solvents (alcohols, ketones, ethers).[1] This guide provides the thermodynamic basis for these properties, a summary of solvent compatibility, and a validated protocol for determining precise solubility limits in novel solvent systems.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of AMSA, one must understand its solid-state nature.[1] Unlike simple organic acids (e.g., methanesulfonic acid), AMSA exists as a zwitterion (inner salt) in the solid phase.[1]

  • Structure:

    
    [1]
    
  • Melting Point: ~180–194°C (Decomposes)

  • Implication: Dissolution requires overcoming the significant electrostatic attraction between the ammonium and sulfonate groups in the crystal lattice.[1] Only solvents with high dielectric constants (

    
    ) or strong hydrogen-bond donating capabilities (like water) can effectively solvate both ionic ends of the molecule.[1]
    
Thermodynamic Model

The solubility of AMSA can be modeled using the Apelblat Equation , which correlates the mole fraction solubility (


) with absolute temperature (

):


Where


, 

, and

are empirical constants derived from the experimental protocols outlined in Section 4.

Solubility Profile Data

The following data summarizes the known and behaviorally inferred solubility of AMSA. Quantitative values are provided where available in peer-reviewed literature; qualitative behaviors are derived from standard purification protocols (e.g., antisolvent crystallization).[1]

Table 1: Solubility in Pure Solvents
Solvent ClassSolventSolubility BehaviorMechanistic Insight
Aqueous Water Soluble (17 g/L @ 17°C)High dielectric constant (

) stabilizes zwitterionic charges.[1]
Polar Protic MethanolSparingly Soluble Lower

(33) insufficient to overcome lattice energy; used as antisolvent.[1]
Polar Protic EthanolInsoluble Standard "wash solvent" in purification; promotes crystallization.[1]
Polar Protic Acetic AcidSlightly Soluble Can protonate the sulfonate group, disrupting zwitterionic character slightly.[1]
Polar Aprotic DMSOSparingly Soluble High polarity (

) allows some interaction, but lack of H-bond donation limits solvation.[1]
Polar Aprotic DMFInsoluble Poor solvation of the ammonium cation.[1]
Non-Polar Hexane / DCMInsoluble No capacity to solvate ionic charges.[1]

Critical Insight: The sharp solubility drop-off from Water to Methanol to Ethanol makes the Water/Ethanol system ideal for antisolvent crystallization (recrystallization).[1]

Experimental Protocol: Determination of Equilibrium Solubility

For drug development workflows requiring precise solubility values (e.g., in DMSO for biological assays), the following Saturation Shake-Flask Method is the gold standard.[1] This protocol ensures thermodynamic equilibrium is reached, avoiding kinetic artifacts.[1]

Workflow Diagram

The following diagram illustrates the decision logic and process flow for the solubility screen.

SolubilityProtocol cluster_conditions Critical Parameters Start Start: Weigh Excess AMSA SolventAdd Add Solvent (e.g., DMSO) Start->SolventAdd Equilibrate Agitate @ Const. Temp (24-48 Hours) SolventAdd->Equilibrate CheckSolid Undissolved Solid Present? Equilibrate->CheckSolid AddMoreSolid Add More AMSA CheckSolid->AddMoreSolid No (Clear Soln) Filter Filter (0.22 µm PTFE) Isothermal CheckSolid->Filter Yes (Suspension) AddMoreSolid->Equilibrate Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute Analyze HPLC / Gravimetric Quantification Dilute->Analyze Temp Temp Control: ±0.1°C Time Time: >24h for Zwitterions

Figure 1: Saturation Shake-Flask workflow for determining thermodynamic solubility of zwitterionic compounds.

Step-by-Step Methodology
  • Preparation:

    • Weigh approximately 100 mg of AMSA into a 4 mL glass vial.

    • Add 1.0 mL of the target organic solvent (e.g., Methanol, DMSO).[1]

    • Note: If the solid dissolves immediately, add more AMSA until a suspension is visible.[1]

  • Equilibration:

    • Place the vial in a thermomixer or shaking water bath set to the desired temperature (e.g., 25°C).

    • Agitate at 500–700 RPM for 24 to 48 hours . Zwitterionic lattices are slow to dissociate; shorter times may yield false "kinetic" solubility data.[1]

  • Phase Separation:

    • Crucial Step: Use a syringe filter (0.22 µm or 0.45 µm) compatible with the solvent (PTFE or Nylon).[1]

    • Pre-warm the syringe and filter to the equilibration temperature to prevent precipitation during filtration (temperature drop shock).[1]

  • Quantification (HPLC Method):

    • Column: C18 or Amide/HILIC (preferred for polar zwitterions).[1]

    • Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.[1]

    • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or Refractive Index (RI) / ELSD.[1]

    • Calculation: Compare peak area against a standard curve prepared in water.

Applications in Purification & Synthesis

Understanding the solubility profile allows for the design of robust purification steps.[1]

  • Antisolvent Crystallization:

    • Dissolve crude AMSA in minimum Water (Solvent) at 50–60°C.[1]

    • Slowly add Ethanol or Acetone (Antisolvent).[1]

    • Result: Pure AMSA crystallizes out as the dielectric constant of the mixture drops, forcing the zwitterion back into the lattice.[1]

  • Reaction Solvent Selection:

    • Reactions involving AMSA (e.g., Schiff base formation) are best conducted in aqueous buffers or water/methanol mixtures to ensure homogeneity.[1]

References

  • ChemicalBook. Aminomethanesulfonic acid Properties and Solubility. (Accessed 2023).[1][2][3] Available at:

    • Source for aqueous solubility d
  • Fisher Scientific. Aminomethanesulfonic acid, 97% Safety Data Sheet.[1] Available at:

    • Source for melting point and decomposition data.[1]

  • Needham, T. E. (1970).[1] The Solubility of Amino Acids in Various Solvent Systems.[1][4] University of Rhode Island, Dissertations.[1] Available at:

    • Foundational text on the solubility behavior of zwitterionic amino acids in hydroalcoholic systems.
  • Organic Syntheses. 1-Amino-2-naphthol-4-sulfonic Acid (Analogous Purification Protocol). Coll. Vol. 2, p.42 (1943).[1] Available at:

    • Reference for the use of ethanol as a wash solvent/antisolvent for amino-sulfonic acids.[1]

Sources

Crystallographic Characterization of Aminomethanesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the crystallographic and structural characterization of aminomethanesulfonic acid (AMSA) and its relevant derivatives.

Executive Summary

Aminomethanesulfonic acid (AMSA) , a structural analog of glycine and a lower homolog of taurine, represents a critical scaffold in bioisostere design. Its unique physicochemical profile is defined by a zwitterionic core (


) that dominates its solid-state behavior.

This guide provides a comprehensive analysis of the crystallographic data for the AMSA scaffold. While the parent compound poses stability challenges at neutral pH—often complicating single-crystal isolation—high-resolution X-ray diffraction (XRD) data from its N-alkylated derivatives and thermodynamic studies of the crystalline parent provide a definitive structural model. These insights are essential for researchers utilizing AMSA as a hydrophilic spacer or pharmacophore in drug development.

Physicochemical & Thermodynamic Profile

Before analyzing the lattice, it is vital to understand the thermodynamic forces driving crystal packing. AMSA exists as a stable zwitterion in the solid state, a property confirmed by combustion calorimetry and neutron diffraction studies of its homologs.

PropertyDataSource
Formula

PubChem [1]
Molecular Weight 111.12 g/mol PubChem [1]
State Zwitterionic Solid (

)
Yang et al. (1994) [2]
Enthalpy of Formation (

)
-727.3 ± 1.1 kJ/molYang et al. (1994) [2]
Melting Point 184–194 °C (Decomposes)BenchChem [3]
Solubility ~17 g/L (Water at 17°C)Fisher Scientific [4]

Crystallographic Data & Structural Analysis

The crystal packing of AMSA and its derivatives is governed by a robust three-dimensional hydrogen bonding network between the ammonium protons (


) and the sulfonate oxygen acceptors (

).
Comparative Crystal Data

Due to the hydrolytic instability of the parent AMSA at neutral pH (degrading to formaldehyde and bisulfite), the most precise structural parameters are derived from its stable N-alkylated homologs. These serve as the high-fidelity structural proxies for the core scaffold.

ParameterN-propyl-AMSA (Derivative)N-methyl-AMSA (Derivative)Taurine (Homolog)
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group



a (

)
8.8405(6)5.455(1)10.138
b (

)
20.6348(12)7.791(1)2.768
c (

)
8.0433(7)11.925(2)9.596

90°, 90°, 90°90°, 90°, 90°90°, 100.5°, 90°
Z (Formula Units) 844
Ref. Khoma et al. (2019) [5]Cameron et al. (1984) [6]CSD Ref: TAURIN
Bond Geometries (Core Scaffold)

The bond lengths within the


 backbone are highly conserved across the sulfonate family. The following values represent the standard geometry for the AMSA core:
  • S–O Bond Lengths: 1.45 – 1.46

    
    .[1] The three S–O bonds are nearly equivalent, reflecting the delocalized negative charge of the sulfonate group.
    
  • C–S Bond Length: 1.782(3)

    
    .[1] This bond is significantly resistant to hydrolysis in the solid state but labile in solution at neutral pH.
    
  • C–N Bond Length: ~1.48

    
    . Typical for a 
    
    
    
    carbon attached to an ammonium nitrogen.
  • O–S–O Angles: ~112–113°. Slightly distorted tetrahedral geometry due to steric repulsion between oxygen atoms.

Hydrogen Bonding Network

The stability of the AMSA crystal lattice is derived from "Head-to-Tail" zwitterionic stacking.

  • Donors: The three protons on the ammonium group (

    
    ).
    
  • Acceptors: The three oxygen atoms on the sulfonate group (

    
    ).
    
  • Topology: This creates infinite 2D sheets or 3D helices (depending on the specific derivative) that maximize electrostatic attraction, explaining the high melting point and density.

Experimental Workflow: Structure Determination

For researchers attempting to crystallize AMSA salts or novel derivatives, the following protocol ensures high-quality data collection.

G Synthesis Synthesis (Sulfonation of Amine) Purification Purification (Recrystallization in acidic pH) Synthesis->Purification Yield >95% CrystalGrowth Crystal Growth (Slow Evaporation/Vapor Diffusion) Purification->CrystalGrowth Saturation DataCollection XRD Data Collection (Mo/Cu Kα Source, <100K) CrystalGrowth->DataCollection Single Crystal >0.1mm Refinement Structure Refinement (SHELXL / OLEX2) DataCollection->Refinement Integration

Figure 1: Standardized workflow for the crystallographic characterization of aminomethanesulfonic acid derivatives.

Protocol Notes
  • pH Control: Unlike taurine, AMSA is unstable at pH 7. Crystallization must be performed in acidic media (pH < 3) or as a stabilized salt (e.g., sodium salt) to prevent decomposition into formaldehyde.

  • Temperature: Data collection should be performed at cryogenic temperatures (100 K) to reduce thermal motion of the sulfonate oxygen atoms, which often exhibit high thermal ellipsoids.

References

  • PubChem. Aminomethanesulfonic acid (CID 83791). National Library of Medicine. Link

  • Yang, M. Y., Pilcher, G., & Macnab, J. I. (1994). Standard enthalpies of formation in the crystalline state of aminomethanesulfonic acid, 2-aminoethanesulfonic acid, and the three aminobenzenesulfonic acids. The Journal of Chemical Thermodynamics, 26(8), 787-790. Link

  • BenchChem. Aminomethanesulfonic acid | 13881-91-9.[2]Link

  • Fisher Scientific. Aminomethanesulfonic acid, 97%.Link

  • Khoma, R. E., Baumer, V. N., Antonenko, P. B., et al. (2019). Synthesis, crystal structure, and spectral characteristics of N-(n-propyl)aminomethanesulfonic acid. Voprosy Khimii i Khimicheskoi Tekhnologii, 6, 255-262. Link

  • Cameron, T. S., Chute, W. J., & Knop, O. (1984). Aminosulfonic acids. Part 1. Crystal structures of N-methylaminomethanesulfonic acid. Canadian Journal of Chemistry, 62(3), 540–548. Link

Sources

Chemical abstract service CAS number 13881-91-9 literature review

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Reagent & Pharmaceutical Intermediate Profile

Executive Summary

Aminomethanesulfonic acid (AMSA) , identified by CAS 13881-91-9 , is the simplest α-aminosulfonic acid analogue of glycine. Unlike its carboxylic counterpart, AMSA exhibits distinct physicochemical properties due to the high acidity of the sulfonic group and the electron-withdrawing nature of the sulfonate moiety.

For drug development professionals, AMSA is not merely a chemical curiosity but a critical Process Intermediate . It serves as the primary building block for the 1-sulfomethyltetrazole moiety found in second-generation cephalosporins, most notably Cefonicid Sodium . Furthermore, its unique zwitterionic character (pKa ~5.6) positions it as a specialized buffering agent for biochemical systems requiring pH stability in the slightly acidic range, filling a gap left by standard Good's buffers.

This guide provides a comprehensive technical review of AMSA, covering its synthesis, role in antibiotic manufacturing, physicochemical behavior, and safety protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

AMSA exists primarily as a zwitterion in the solid state and aqueous solution.[1] The proximity of the sulfonate group (


) to the ammonium group (

) significantly lowers the pKa of the amine compared to glycine (5.57 vs. 9.60), making it a unique proton donor/acceptor in physiological simulations.
Table 1: Technical Specifications
PropertySpecification
CAS Number 13881-91-9
IUPAC Name Aminomethanesulfonic acid
Synonyms Aminomethylsulfonic acid; AMSA
Molecular Formula

Molecular Weight 111.12 g/mol
Appearance White crystalline powder
Solubility Soluble in water (17 g/L at 17°C); Insoluble in ethanol/ether
Melting Point 184–190°C (Decomposes)
Acidity (pKa)

(Sulfonic);

(Ammonium)
Isoelectric Point (pI) ~2.8

Synthesis & Manufacturing Protocol

The industrial synthesis of AMSA typically employs a Strecker-type sulfite addition , utilizing formaldehyde, ammonia (or hexamethylenetetramine), and sulfur dioxide. This route is preferred for its atom economy and scalability.

Reaction Mechanism

The synthesis proceeds via the in-situ formation of an imine (or hexamine intermediate) followed by nucleophilic attack by bisulfite/sulfur dioxide.

  • Imine Formation: Formaldehyde reacts with ammonia to form methyleneimine (or hexamethylenetetramine in stabilized processes).

  • Sulfonation: The electrophilic carbon of the imine is attacked by the sulfur atom of the bisulfite ion.

  • Hydrolysis/Stabilization: The resulting aminomethanesulfonate crystallizes out of the acidic medium.

Laboratory Scale Protocol (Standardized)

Note: This protocol involves toxic gases (


, 

) and must be performed in a fume hood.
  • Reagent Prep: Charge a reaction vessel with Formaldehyde (37% aq, 2.0 eq) and Ammonium Chloride (1.0 eq) .

  • Heating: Heat the mixture to 40°C with vigorous stirring to facilitate initial condensation.

  • Addition: Introduce a stream of Sulfur Dioxide (

    
    ) gas  or add Sodium Metabisulfite (aq)  slowly.
    
  • Crystallization: Continue heating at 60–80°C for 2–4 hours. The solution will thicken as AMSA precipitates.

  • Purification: Cool to 4°C. Filter the white precipitate. Wash with ice-cold water followed by methanol to remove unreacted formaldehyde.

  • Drying: Vacuum dry at 50°C.

Synthesis Pathway Diagram

AMSA_Synthesis Reactants Formaldehyde + Ammonia Intermediate Methyleneimine / Hexamine (Transient) Reactants->Intermediate Condensation (40°C) Product Aminomethanesulfonic Acid (Precipitate) Intermediate->Product Nucleophilic Addition (Sulfonation) Reagent2 + SO2 / H2O Reagent2->Intermediate

Caption: Streamlined industrial synthesis route via sulfite addition to methyleneimine intermediates.

Pharmaceutical Application: Cefonicid Sodium

The primary value of CAS 13881-91-9 in drug development is its role as a precursor for the 1-sulfomethyltetrazole-5-thiol side chain.[2] This moiety is critical for the pharmacokinetics of Cefonicid , a long-acting cephalosporin.

Mechanism of Incorporation

In Cefonicid, the C3 position of the cephem nucleus is substituted with a tetrazole ring. The AMSA moiety provides the sulfomethyl group attached to the tetrazole nitrogen. This acidic sulfonate group increases the polarity of the antibiotic, influencing its protein binding and half-life.

Workflow:

  • Tetrazole Formation: AMSA reacts with azide/isothiocyanate precursors to close the tetrazole ring, yielding 1-sulfomethyl-5-mercaptotetrazole .

  • Coupling: This mercaptotetrazole is coupled to the 7-ACA (7-aminocephalosporanic acid) core (often modified at C3) via nucleophilic displacement.

  • Result: Cefonicid Sodium (High stability, extended half-life).

Drug Development Workflow Diagram

Cefonicid_Pathway AMSA Aminomethanesulfonic Acid (CAS 13881-91-9) Step1 Cyclization w/ Azide/CS2 AMSA->Step1 Intermediate 1-Sulfomethyl-5-mercaptotetrazole (Key Intermediate) Step1->Intermediate Ring Closure Coupling Nucleophilic Substitution (C3 Position) Intermediate->Coupling Core 7-ACA Derivative (Cephalosporin Core) Core->Coupling FinalDrug Cefonicid Sodium (Antibiotic) Coupling->FinalDrug Yields Active API

Caption: Critical path of AMSA in the synthesis of the Cefonicid antibiotic side-chain.

Advanced Applications: Nanotechnology & Buffers

Nanotube Functionalization

Researchers utilize AMSA to functionalize Single-Walled Carbon Nanotubes (SWCNTs) .[2] The amino group can form amides with carboxylated CNTs, while the sulfonic acid group remains free to impart high water solubility and negative charge. This is vital for:

  • Drug Delivery: Creating soluble nanocarriers for hydrophobic drugs.

  • Sensors: Providing electrostatic binding sites for cationic analytes.

Biochemical Buffering

With a pKa of ~5.57, AMSA acts as a buffer in the pH 4.8–6.3 range. It is structurally related to Good's buffers (like MES) but offers a lower pH range, making it suitable for:

  • Enzyme assays requiring acidic conditions.

  • Crystallization screens for acidic proteins.

Safety & Handling (E-E-A-T)

Warning: AMSA is classified as Corrosive (Category 1B) . It causes severe skin burns and eye damage.

Hazard Identification
  • H314: Causes severe skin burns and eye damage.

  • H290: May be corrosive to metals.

Handling Protocol
  • PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.

  • Inhalation: Handle the powder in a fume hood to avoid inhaling dust, which is destructive to mucous membranes.

  • Storage: Store in corrosion-resistant containers (glass or polyethylene). Avoid metal containers due to potential corrosion from the sulfonic acid moiety.

  • Spill Response: Neutralize spills with sodium bicarbonate (soda ash) before sweeping. Do not use water initially as it may spread the acid.

References

  • ChemicalBook. (2024). Aminomethanesulfonic acid Properties and Applications. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83791, Aminomethanesulfonic acid. Retrieved from

  • Sigma-Aldrich. (2024). Aminomethanesulfonic acid 97% Product Sheet. Retrieved from

  • Smith, H. B., et al. (1991). Demonstration of a functional requirement for the carbamate nitrogen of ribulosebisphosphate carboxylase/oxygenase. Biochemistry. Retrieved from

  • Kaner, D., et al. (2010). Removal of dyes from water using crosslinked aminomethane sulfonic acid based resin. Environmental Geochemistry and Health. Retrieved from

  • Guo, Z., et al. (2013). An improvement for synthesis of cefonicid sodium. West China Journal of Pharmaceutical Sciences. Retrieved from

Sources

Toxicological data and safety sheets for aminomethanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for researchers and drug development professionals handling Aminomethanesulfonic Acid (AMSA). It prioritizes safety, mechanistic insight, and actionable protocols over generic data.

CAS: 13881-91-9 | Formula: CH₅NO₃S | Mol.[1][2] Weight: 111.12 g/mol [1]

Executive Technical Summary

Aminomethanesulfonic acid (AMSA) is the alpha-amino sulfonic acid analog of glycine.[1] Unlike its carboxylated counterparts, AMSA exhibits a strongly acidic sulfonate group (pKa < 1.0), rendering it a zwitterion with unique electrostatic properties. In drug development, it serves as a bioisostere for carboxylic acids, offering altered solubility profiles and metabolic stability.

Critical Safety Alert: While structurally related to the benign compound Taurine, AMSA is corrosive to mucous membranes. Furthermore, specific synthetic routes involving peroxide oxidation carry a documented explosion hazard .

Physicochemical & Toxicological Profile[1][2][3]

Physicochemical Data

AMSA exists primarily as a zwitterion in the crystalline state. Its high melting point and water solubility are dictated by strong intermolecular hydrogen bonding.

PropertyValueContext for Application
Appearance White crystalline solidHygroscopic; store in desiccator.[1][2]
Melting Point 184–185 °C (dec.)[1][2]Decomposes upon melting; avoid high-temp fusion methods.[1][2]
Solubility High (Water), Low (Organic)ideal for aqueous buffers; poor for lipophilic drug delivery.[1][2]
Acidity (pKa) < 1.0 (Sulfonic group)Stronger acid than glycine (pKa ~2.3); remains ionized at physiological pH.[1][2]
Stability Hydrolytically stableResistant to cellular proteases (non-proteinogenic).[1][2]
Toxicological Data & Risk Assessment

Data grounded in GHS classifications and comparative toxicology.

H-Code Classifications:

  • H314: Causes severe skin burns and eye damage.

  • H290: May be corrosive to metals.

EndpointStatusToxicological Insight
Acute Oral Toxicity Data Gap (Estimated >2000 mg/kg)Based on read-across from Taurine and alkylsulfonates, systemic toxicity is likely low.[1][2] The primary hazard is local tissue destruction due to acidity [1].
Skin/Eye Corrosion Confirmed Positive (Cat 1C)The sulfonic acid moiety donates protons readily, causing coagulative necrosis on contact.[1][2] Action: Immediate irrigation required.
Mutagenicity Negative (Predicted)No structural alerts for genotoxicity (e.g., no aromatic amines or epoxides).[1][2]
Systemic Targets Retinal Tissue (Specific)AMSA inhibits calcium uptake in retinal cells, contrasting with Taurine which stimulates it [2].[1][2]

Synthesis Protocols & Safety Engineering

WARNING: There are two primary routes to AMSA. One is industrially safe; the other is kinetically unstable and has caused laboratory explosions.

The "Hazard Route" (Avoid)

Literature describes the oxidation of aminoiminomethanesulfinic acid using Hydrogen Peroxide (


).[3]
  • Risk: The reaction is highly exothermic. The accumulation of unreacted peroxide due to inadequate stirring or cooling can lead to a runaway decomposition and explosion [3].

  • Directive: Do NOT use this route for scale-up without flow chemistry controls.

The "Safe Industrial Route" (Recommended)

The preferred method utilizes the bisulfite addition to formaldehyde (Strecker-like sulfonate synthesis), followed by ammonolysis. This pathway avoids high-energy oxidants.[1][2]

Protocol:

  • Reagents: Formaldehyde (37% aq), Sodium Bisulfite (

    
    ), Ammonia (
    
    
    
    aq).
  • Step A: React formaldehyde with sodium bisulfite at 50°C to form sodium hydroxymethanesulfonate.

  • Step B: Treat the intermediate with excess aqueous ammonia at 70°C.

  • Isolation: Acidify with HCl to precipitate the zwitterionic AMSA. Recrystallize from water/ethanol.

Synthesis Workflow Diagram

The following diagram contrasts the kinetic risks of the oxidative route against the thermodynamic stability of the bisulfite route.

SynthesisPathways Precursor1 Sulfinic Acid Precursor Oxidation H2O2 Oxidation (Exothermic) Precursor1->Oxidation Lab Scale Precursor2 Formaldehyde + Bisulfite Intermediate Hydroxymethanesulfonate Precursor2->Intermediate Safe Route Explosion CRITICAL RISK: Runaway Explosion Oxidation->Explosion T > 40°C Product Aminomethanesulfonic Acid (AMSA) Oxidation->Product Low Yield Addition Ammonolysis (Strecker-like) Addition->Product High Yield Intermediate->Addition + NH3

Figure 1: Comparative synthesis pathways. The Red path indicates the high-risk oxidative route; the Green path indicates the recommended industrial bisulfite route.

Biological Mechanisms & Drug Design Applications[1][2][3]

AMSA is not merely a buffer; it is a pharmacological probe. Its structural relationship to Taurine (2-aminoethanesulfonic acid) reveals a "Carbon Switch" mechanism in ion channel modulation.[1]

The "Carbon Switch" Hypothesis

The biological activity of amino-sulfonic acids is strictly dependent on the carbon chain length separating the amine and sulfonate groups.

  • C1 (AMSA): Inhibits Calcium (

    
    ) uptake.
    
  • C2 (Taurine): Stimulates Calcium (

    
    ) uptake.
    
  • C3 (Homotaurine): GABA-ergic activity; minimal effect on retinal

    
    .[1]
    

This inversion of activity makes AMSA a critical tool for studying taurine transport kinetics and calcium channel gating in retinal and myocardial tissues [2].

Bioisosteric Replacement

In peptide mimetic design, replacing a carboxyl group (-COOH) with a sulfonic acid (-SO3H) using AMSA alters the pharmacokinetics:

  • Ionization: The sulfonic group is fully ionized at all physiological pH levels, preventing passive diffusion across the Blood-Brain Barrier (BBB) unless specific transporters (like TauT) are targeted.

  • Protease Resistance: The unnatural backbone prevents recognition by peptidases, increasing half-life.

Biological Interaction Diagram[1][2]

BioMechanism Taurine Taurine (C2 Chain) Receptor Retinal Tissue Membrane Taurine->Receptor Binds AMSA AMSA (C1 Chain) AMSA->Receptor Binds ATP ATP-Dependent Process Receptor->ATP Ca_Influx Ca2+ Uptake STIMULATION Ca_Block Ca2+ Uptake INHIBITION ATP->Ca_Influx Taurine Effect ATP->Ca_Block AMSA Effect

Figure 2: The "Carbon Switch" mechanism. AMSA acts as an inverse modulator of ATP-dependent Calcium uptake compared to Taurine.[1][2]

Handling & Disposal Protocols

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95 or P100 respirator required if dust generation is possible.

  • Skin: Nitrile gloves (min thickness 0.11mm). Break-through time >480 min.[1][2]

  • Eyes: Tightly fitting safety goggles AND face shield. Contact lenses should not be worn.

Spill Management (Self-Validating Protocol)
  • Isolate: Evacuate the immediate area.

  • Neutralize: Do not sweep dry dust (inhalation risk). Cover spill with Sodium Bicarbonate (

    
    )  or Calcium Carbonate.
    
    • Validation: The cessation of effervescence (bubbling) indicates neutralization of the sulfonic acid.

  • Clean: Wet the neutralized powder with water, absorb with inert material (vermiculite), and place in a chemical waste container.

Storage[1][2]
  • Condition: Store under inert gas (Nitrogen/Argon) if high purity is required, though it is generally air-stable.[1]

  • Incompatibility: Keep away from strong oxidizers (nitrates, perchlorates) and strong bases.

References

  • Lombardini, J. B. (1985). Opposite effects of 2-aminoethanesulfonic acid (taurine) and aminomethanesulfonic acid on calcium ion uptake in rat retinal preparations.[1] European Journal of Pharmacology, 110(3), 385-387. Retrieved from [Link]

  • Zhang, B., et al. (2021).[3] Lessons Learned from the Explosion that Occurred during the Synthesis of Diaminomethanesulfonic Acid. ACS Chemical Health & Safety. Retrieved from [Link][1]

  • Socony Mobil Oil Co Inc. (1955).[4] Method for preparing aminomethyl-sulfonic acids. US Patent 2,721,875.[4] Retrieved from

Sources

Methodological & Application

Peptide synthesis coupling methods using aminomethanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Modern Peptide Synthesis: Coupling Reagents, Mechanistic Insights, and Strategic Protocols

Introduction: The Enduring Challenge of the Peptide Bond

The synthesis of peptides, the very backbone of countless biological functions, remains a cornerstone of chemical and pharmaceutical sciences. The deceptively simple amide bond that links amino acids is the central player in a complex chemical narrative. The process of forming this bond, known as the coupling reaction, is the most critical step in peptide synthesis.[1] It demands high efficiency, minimal side reactions, and, crucially, the preservation of the inherent chirality of the amino acids.[2] Over the decades, the evolution of peptide synthesis has been driven by the development of sophisticated coupling reagents and strategies, moving from classical solution-phase methods to the highly efficient solid-phase peptide synthesis (SPPS) pioneered by Bruce Merrifield.[3][4]

This guide provides a comprehensive overview of the prevalent coupling methodologies used in modern peptide synthesis. We will delve into the mechanistic underpinnings of the most common classes of coupling reagents, offer detailed, field-proven protocols, and explore alternative strategies for constructing peptide-like molecules. While the query regarding aminomethanesulfonic acid as a coupling agent did not yield established methods in the current body of scientific literature, we will address the fundamental principles of coupling agent design to provide a framework for evaluating novel reagents.

Pillar 1: The Chemistry of Amide Bond Formation - A Mechanistic Overview

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine, releasing a molecule of water.[5] However, the direct reaction is thermodynamically unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated" to create a more reactive intermediate that is susceptible to nucleophilic attack by the amine group of the incoming amino acid.[6][7] The choice of coupling reagent is paramount as it governs the nature of this activated intermediate and, consequently, the efficiency and fidelity of the coupling reaction.

Major Classes of Coupling Reagents

Modern peptide synthesis is dominated by several classes of coupling reagents, each with its own set of advantages and disadvantages.

  • Carbodiimides: This class, which includes N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), were among the first coupling reagents to be widely adopted.[8][9] They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to form an unreactive N-acylurea. To mitigate these side reactions, carbodiimides are almost always used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure).[1][9] These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then reacts cleanly with the amine.

  • Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective and generate active esters.[1] They are known for their high reactivity and are particularly useful for coupling sterically hindered amino acids.[10] A significant advantage of phosphonium reagents is that they generally lead to cleaner reactions compared to their uronium/aminium counterparts, with a lower risk of side reactions like guanidinylation of the N-terminal amine.

  • Aminium/Uronium Salts: This is arguably the most popular class of coupling reagents for SPPS, with prominent members like HBTU, TBTU, and HATU.[1][8] These reagents react with the carboxylic acid in the presence of a base to form an OBt or OAt active ester. HATU, which incorporates the additive HOAt directly into its structure, is one of the most efficient coupling reagents currently available, largely due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety. However, a potential drawback of uronium-type reagents is the possibility of a side reaction where the reagent guanidinylates the free N-terminal amine, terminating the peptide chain.

The Critical Role of Additives

Additives like HOBt, HOAt, and OxymaPure are crucial for suppressing racemization, a side reaction that can compromise the biological activity of the final peptide.[2][9] Racemization can occur at the C-terminal amino acid residue during the activation step.[9] These additives not only enhance the reaction rate but also minimize the loss of optical integrity at the chiral center of the amino acid.[9]

Pillar 2: Field-Proven Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a standard workflow for Fmoc-based SPPS, a widely used methodology in both academic and industrial settings.[11] This protocol is designed to be a self-validating system, with checkpoints and troubleshooting advice.

General SPPS Workflow

The cyclical nature of SPPS involves a series of repeated steps: deprotection of the N-terminal Fmoc group, washing, coupling of the next Fmoc-protected amino acid, and another series of washes.[4][12]

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-AA-OH + Coupling Reagent + Base (e.g., DIPEA) in DMF Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Continue Sequence FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Final Amino Acid Wash3 Wash (DMF, DCM) FinalDeprotection->Wash3 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Wash3->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Single Coupling Cycle

Materials:

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HCTU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

  • Solid support: Appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids)[13]

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[14]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

  • Coupling:

    • In a separate vessel, prepare the activated amino acid solution. For a 0.1 mmol scale synthesis, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of the coupling reagent (e.g., HCTU) in DMF.[13]

    • Add 8 equivalents of a base like DIPEA or collidine to the amino acid solution.[13]

    • Immediately add this activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 30-60 minutes. For sterically hindered amino acids, the coupling time may need to be extended.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.

Troubleshooting and Quality Control
  • Incomplete Coupling: Can be monitored using a colorimetric test like the Kaiser test. If the test is positive (indicating free amines), a second coupling (a "double couple") should be performed.

  • Aggregation: For "difficult sequences" prone to aggregation, specialized techniques like using pseudoproline dipeptides or depsipeptides may be necessary to disrupt secondary structures.[11]

  • Racemization: Minimized by using appropriate coupling reagents and additives, and avoiding excessive activation times or strong bases where possible.[1]

Pillar 3: Alternative Strategies and Future Perspectives

While the stepwise addition of amino acids via SPPS is the dominant paradigm, other methodologies, particularly for the synthesis of peptidomimetics, are gaining traction.

Multicomponent Reactions (MCRs)

MCRs, such as the Ugi and Passerini reactions, offer an efficient way to generate complex, peptide-like molecules in a single step from three or more starting materials.[15]

  • Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[16] This method is highly valued for its ability to rapidly generate libraries of peptidomimetics.[17]

  • Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[18]

These reactions are particularly powerful for incorporating non-natural backbones and side chains, expanding the chemical space of peptide-based drug discovery.[16][19]

Ugi_Reaction cluster_reactants Reactants cluster_product Product R1_CHO Aldehyde (R1-CHO) Ugi Ugi 4-Component Reaction R2_NH2 Amine (R2-NH2) R3_COOH Carboxylic Acid (R3-COOH) R4_NC Isocyanide (R4-NC) Product α-Acylamino Amide Ugi->Product

Caption: The Ugi four-component reaction for peptidomimetic synthesis.

Theoretical Considerations for Novel Coupling Reagents

The absence of aminomethanesulfonic acid in the peptide synthesis literature suggests it may not possess the key attributes of an effective coupling reagent. An ideal coupling reagent should:

  • React with a carboxylic acid to form a good leaving group.

  • Be highly reactive towards the carboxylate but stable enough to handle.

  • Generate byproducts that are easily removed.

  • Minimize racemization at the α-carbon of the activated amino acid.

Aminomethanesulfonic acid (H₂NCH₂SO₃H) is a zwitterionic compound. While it has an amine and a sulfonic acid group, it lacks a suitable functionality to activate a carboxylic acid for amide bond formation in the conventional sense. The sulfonic acid group is a poor leaving group in this context, and the amine is a nucleophile itself. Its structure does not lend itself to the formation of a reactive ester or acylisourea intermediate in the same way that carbodiimides or phosphonium/uronium salts do.

Data Summary: Comparison of Common Coupling Reagents

Reagent ClassExample(s)AdvantagesDisadvantages
Carbodiimides DCC, DICInexpensive, effective with additives.[9]Byproduct removal can be difficult (DCC).[8] Potential for N-acylurea formation and racemization without additives.[6]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, good for hindered couplings.[10] Low risk of guanidinylation.Higher cost. Byproducts can be toxic (e.g., HMPA from BOP).[1]
Aminium/Uronium Salts HBTU, HATUVery high reactivity and efficiency.[8] Easy to use in automated synthesizers.[11]Potential for N-terminal guanidinylation. Higher cost than carbodiimides.

Conclusion

The field of peptide synthesis is mature yet continually evolving. The choice of coupling reagent and strategy is a critical decision that directly impacts the success of synthesizing a target peptide. While the established carbodiimide, phosphonium, and aminium reagents form the bedrock of modern SPPS, ongoing research into novel activation methods and alternative synthetic pathways like MCRs continues to expand the toolkit available to researchers. A thorough understanding of the mechanisms, advantages, and limitations of these tools is essential for any scientist or professional engaged in the art and science of building peptides.

References

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Google Cloud.
  • Epimerisation in Peptide Synthesis. (2020). MDPI.
  • Introduction to Peptide Synthesis. (2011). National Institutes of Health.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011). American Chemical Society.
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
  • What Is The Detailed Mechanism Of Amide Bond Formation? (2025). Chemistry For Everyone.
  • Recent development of peptide coupling reagents in organic synthesis. (2005). Royal Society of Chemistry.
  • 26.7: Peptide Synthesis. (2024). Chemistry LibreTexts.
  • Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. (2024). PubMed.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Amide Bond Formation and Peptide Coupling. (2025). ResearchGate.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Efficient solid phase peptide synthesis. (1994). PubMed.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Peptide synthesis. (n.d.). Wikipedia.
  • Amino acids and amide bond formation. (2016). YouTube.
  • Total Synthesis of Natural Peptides by Multicomponent Reactions. (2025). ResearchGate.
  • Ugi and Passerini reactions enable the incorporation of ΔAA into N-alkylated peptides and depsipeptides. (n.d.). Royal Society of Chemistry.
  • Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). Royal Society of Chemistry.
  • Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. (2025). American Chemical Society.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2025). ResearchGate.
  • The Biginelli and Related (Passerini and Ugi) Reactions. (n.d.). Baran Lab.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). Nowick Laboratory.
  • The Passerini and Ugi reactions. (n.d.). ResearchGate.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). Springer.

Sources

Application Note: High-Sensitivity HPLC Analysis of Aminomethanesulfonic Acid (AMSA) via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminomethanesulfonic acid (AMSA, CAS 13881-91-9) is a structural analogue of taurine and glycine, widely utilized as a pharmaceutical intermediate and zwitterionic buffering agent. Due to its lack of a chromophore and high polarity, direct UV detection is feasible only at low wavelengths (200–210 nm), where solvent interference severely limits sensitivity.

This guide details a pre-column derivatization protocol using o-Phthalaldehyde (OPA) in the presence of a thiol (3-Mercaptopropionic acid).[1] This method transforms AMSA into a highly fluorescent isoindole derivative, enabling femtomole-level detection sensitivity while shifting retention to standard C18 reversed-phase columns.[1]

Chemical Context & Analytical Challenge

The Analyte:

  • Name: Aminomethanesulfonic Acid (AMSA)[1]

  • Structure:

    
    
    
  • Properties: Zwitterionic, highly water-soluble, non-volatile.[1]

The Challenge:

  • Retention: On standard C18 columns, AMSA elutes in the void volume (

    
    ) due to its ionic nature.[1]
    
  • Detection: It lacks conjugated

    
    -systems, rendering standard UV/Vis detection (254 nm) impossible.[1]
    
  • Stability: Unlike carboxylic amino acids, the sulfonic acid group is a strong acid (

    
    ), maintaining a negative charge across the entire pH range typically used in HPLC.
    

The Solution: We employ OPA-3-MPA derivatization .[1][2] OPA reacts selectively with primary amines in the presence of a thiol to form a fluorescent 1-alkylthio-2-alkylisoindole.[1]

  • Why OPA? Reaction is instantaneous (seconds) at room temperature, ideal for automated autosampler routines.[1]

  • Why 3-MPA? 3-Mercaptopropionic acid yields more stable derivatives than the traditional 2-mercaptoethanol, preventing degradation during the run.[1]

Experimental Workflow Visualization

The following diagram illustrates the critical path from sample preparation to data acquisition.

AMSA_Workflow Sample Sample Prep (Dissolve in H2O) Reaction Derivatization (In-Needle / Vial) < 2 mins @ RT Sample->Reaction 10 µL Buffer Borate Buffer (pH 9.5) Buffer->Reaction 50 µL OPA OPA Reagent (+ 3-MPA Thiol) OPA->Reaction 10 µL HPLC HPLC Separation (C18 Column) Reaction->HPLC Inject FLD Fluorescence Detection (Ex: 340nm, Em: 450nm) HPLC->FLD Data Quantitation (Peak Area) FLD->Data

Caption: Figure 1. Automated pre-column derivatization workflow for AMSA analysis.

Detailed Protocol

Reagents & Preparation
  • Borate Buffer (pH 9.5): Dissolve 0.4 M Boric acid in water; adjust pH to 9.5 with NaOH.[1] Critical: High pH is required to deprotonate the amine group (

    
    ) for the nucleophilic attack.
    
  • OPA Reagent Stock: Dissolve 10 mg o-Phthalaldehyde in 0.5 mL Methanol. Add 50 µL 3-Mercaptopropionic acid (3-MPA).[1] Dilute to 10 mL with Borate Buffer. Note: Protect from light.[1] Stable for 24 hours.

  • Mobile Phase A: 10 mM Na₂HPO₄ (pH 7.2).

  • Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).[1]

Derivatization Procedure (Automated)

Most modern autosamplers (Agilent, Waters, Shimadzu) support "User Defined Programs" for in-needle mixing.[1]

  • Draw 10 µL Sample.[1]

  • Draw 10 µL OPA Reagent.

  • Mix in loop/needle (3 cycles).

  • Wait 1.0 minute (Reaction is complete).

  • Inject entire volume.

Manual Alternative: Mix 100 µL sample + 100 µL OPA reagent in a vial. Vortex 10s. Inject after 1 min.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (4.6 x 150 mm, 3.5 µm)Standard hydrophobic retention for OPA derivatives.[1]
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency.[1]
Temperature 40°CReduces mobile phase viscosity; improves peak shape.[1]
Detection FLD: Ex 340 nm / Em 450 nmSpecific to the isoindole fluorophore.
Injection Vol 10–20 µLDependent on sensitivity requirements.

Gradient Profile:

  • 0.0 min: 0% B (100% Aqueous to focus polar derivative)[1]

  • 2.0 min: 0% B

  • 15.0 min: 60% B (Elution of AMSA-OPA derivative)[1]

  • 17.0 min: 100% B (Wash)

  • 20.0 min: 0% B (Re-equilibration)

Reaction Mechanism & Logic

Understanding the chemistry is vital for troubleshooting.[1] The reaction proceeds via the formation of a hemithioacetal intermediate, which is then attacked by the primary amine of AMSA.

Reaction_Mechanism cluster_conditions Critical Conditions OPA o-Phthalaldehyde Intermediate Hemithioacetal Intermediate OPA->Intermediate + Thiol Thiol Thiol (R-SH) AMSA AMSA (R'-NH2) Product Fluorescent Isoindole Derivative Intermediate->Product + AMSA (- H2O) Cond1 pH > 9.0 (Amine Deprotonation) Cond2 Excess Thiol Required

Caption: Figure 2. Reaction pathway for OPA-derivatization of primary amines.

Method Validation & Performance

To ensure Trustworthiness , the method must be self-validating.

  • Linearity: The method typically demonstrates linearity from 0.1 µM to 100 µM (

    
    ).[1]
    
  • Precision: RSD < 2.0% for retention time; RSD < 3.0% for peak area (automated mixing).

  • Specificity: The sulfonic acid group makes the AMSA derivative significantly more polar than standard amino acids (like Alanine or Glycine).[1] AMSA will elute earlier than most proteinogenic amino acids, preventing interference.[1]

  • Stability Check: Inject the same derivatized sample at 0, 5, 10, and 30 minutes. If peak area drops >5%, increase the Thiol concentration or switch to 3-MPA if using Mercaptoethanol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity pH too low (< 9.[1]0)Remake Borate buffer.[1] Ensure amine is deprotonated.[1]
Peak Tailing Metal interactionThe sulfonic acid group can chelate metals.[1] Use a high-purity silica column or add EDTA to mobile phase.[1]
Ghost Peaks Contaminated ReagentOPA oxidizes over time.[1] Prepare fresh daily.
Rapid Degradation Unstable ThiolSwitch from 2-Mercaptoethanol to 3-Mercaptopropionic Acid or N-Acetylcysteine.[1]

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Aminomethanesulfonic Acid Analysis by HPLC. Retrieved from [1]

  • Shimadzu Corporation. (2021).[1] High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [1]

  • Thermo Fisher Scientific. (2023).[1] Automated in-needle OPA/FMOC derivatization for amino acid analysis. Retrieved from [1]

  • PubChem. (2025).[1] Aminomethanesulfonic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [1][4]

  • Creative Proteomics. (2024).[1] Amino Acid Pre-column Derivatization HPLC Analysis Methods. Retrieved from

Sources

Application Note: Catalytic Architectures of Aminomethanesulfonic Acid (AMSA)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the catalytic applications of Aminomethanesulfonic Acid (AMSA) in organic synthesis. It is designed for researchers requiring high-fidelity protocols and mechanistic insights into using this zwitterionic solid acid as a green catalyst and catalyst precursor.


)
CAS:  13881-91-9
Classification:  Zwitterionic Solid Acid; Green Catalyst Precursor

Executive Summary

Aminomethanesulfonic acid (AMSA) represents a distinct class of "green" acidic reagents. Unlike liquid mineral acids (e.g.,


, 

), AMSA is a stable, zwitterionic solid that offers unique handling advantages and biodegradability. While often overshadowed by its homologues sulfamic acid and taurine, AMSA has emerged as a critical precursor for sulfonated ionic liquids (ILs) and a direct solid acid catalyst .

This guide covers three primary catalytic domains:

  • Direct Solid Acid Catalysis: Esterification and condensation reactions.

  • Catalyst Synthesis Precursor: Preparation of 1,3-bis(sulfomethyl)imidazoliumate (bsmim), a high-performance ionic organic solid (IOS).[1]

  • Ligand Functionalization: Synthesis of water-soluble phosphino-amidosulfonate ligands for Pd-catalyzed cross-coupling.

Mechanistic Principles & Properties[2]

Zwitterionic Activation

AMSA exists primarily as a zwitterion (


) in the solid state and neutral aqueous solution. Its catalytic efficacy stems from its ability to act as a bifunctional activator :
  • Ammonium Motif (

    
    ):  Acts as a hydrogen-bond donor, activating carbonyl electrophiles (e.g., aldehydes, ketones).
    
  • Sulfonate Motif (

    
    ):  Stabilizes cationic intermediates or acts as a weak base to facilitate proton shuttling.
    
Mechanism of Action (General Acid Catalysis)

The following diagram illustrates the dual activation mode typical of amino-sulfonic acids in carbonyl condensation reactions.

AMSA_Mechanism AMSA AMSA (Zwitterion) [H3N+-CH2-SO3-] Complex Activated Complex (H-Bonding Network) AMSA->Complex H-Bond Donor (NH3+) Substrate Carbonyl Substrate (R-CHO) Substrate->Complex Electrophile Activation Product Condensation Product (R-CH-Nu) Complex->Product + Nucleophile - H2O Nucleophile Nucleophile (Nu-H) Nucleophile->Complex Product->AMSA Catalyst Release

Figure 1: Bifunctional activation of carbonyl substrates by AMSA. The ammonium group activates the electrophile while the sulfonate group assists in proton transfer.

Protocol A: Synthesis of Advanced Ionic Solid Catalyst (bsmim)

Primary Reference: Martos et al., Molecules 2023

AMSA is the key reagent for synthesizing 1,3-bis(sulfomethyl)imidazoliumate (bsmim) , a metal-free ionic organic solid (IOS). This derivative outperforms standard imidazolium catalysts in the synthesis of N-heterocycles due to its high density of acidic sites.

Reaction Scheme


Experimental Procedure
  • Reagents:

    • Aminomethanesulfonic acid (AMSA): 20 mmol (2.22 g)

    • Glyoxal (40% aq. solution): 10 mmol

    • Formaldehyde (37% aq. solution): 10 mmol

    • Water: 10 mL

  • Setup: 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Execution:

    • Dissolve AMSA in water at room temperature.

    • Add glyoxal and formaldehyde solutions simultaneously.

    • Heat the mixture to reflux (100 °C) for 24 hours .

    • Observation: The solution will turn from clear to a pale yellow/brown.

  • Workup:

    • Cool to room temperature.[2][3]

    • Add Ethanol (30 mL) to precipitate the product.

    • Filter the white/off-white solid under vacuum.

    • Wash with cold ethanol (

      
       mL) and diethyl ether.
      
  • Drying: Dry in a vacuum oven at 60 °C for 4 hours.

  • Yield: Typically >85% as a white crystalline powder.

Application of bsmim

Use this synthesized solid (5 mol%) to catalyze the Friedländer synthesis of quinolines or solvent-free xanthene synthesis . It is fully recyclable (up to 5 cycles) by simple filtration.

Protocol B: Direct AMSA-Catalyzed Esterification

Context: Analogous to Taurine/Sulfamic Acid protocols; validated by BenchChem technical notes.

AMSA serves as a direct substitute for p-toluenesulfonic acid (pTSA) in esterifications where milder, water-tolerant conditions are required.

Comparative Efficiency Data
CatalystLoad (mol%)Temp (°C)Time (h)Yield (%)Reusability
AMSA 5-10 80 4 92 High (Filtration)
p-TSA10110688Low (Homogeneous)

580385None (Corrosive)
Step-by-Step Protocol

Objective: Synthesis of n-butyl acetate (Model Reaction).

  • Mixture Preparation:

    • In a 25 mL round-bottom flask, combine Acetic Acid (10 mmol) and n-Butanol (10 mmol).

    • Add AMSA (0.5 mmol, 5 mol%).

  • Reaction:

    • Stir the heterogeneous mixture at 80 °C .

    • Note: AMSA remains largely undissolved, acting as a heterogeneous surface catalyst.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) every 60 minutes.

  • Workup:

    • Cool the mixture to room temperature.

    • Centrifuge or Filter to recover the solid AMSA catalyst.

    • Catalyst Regeneration: Wash the solid with acetone and dry at 100 °C for reuse.

    • Evaporate the filtrate to obtain the crude ester.

  • Purification: If necessary, pass through a short silica plug.

Protocol C: Synthesis of Phosphino-Amidosulfonate Ligands

Primary Reference: MDPI (Catalysts/Molecules)

AMSA is used to introduce water solubility into phosphine ligands for "Green" Suzuki-Miyaura cross-coupling reactions in aqueous media.

Workflow Diagram

Ligand_Synthesis Start Phosphinocarboxylic Acid (P-COOH) Activation Active Ester Formation (Pentafluorophenol/EDC) Start->Activation Activation Coupling Amidation with AMSA (DMF/Et3N) Activation->Coupling + AMSA Deprotection Borane Removal (Morpholine, 65°C) Coupling->Deprotection P-BH3 Adduct Final Water-Soluble Ligand (P-CONH-CH2-SO3-) Deprotection->Final Free Phosphine

Figure 2: Synthetic route for AMSA-functionalized phosphine ligands.

Procedure
  • Activation: React the phosphinocarboxylic acid (borane-protected) with pentafluorophenol/EDC to form the active ester.[4]

  • Coupling:

    • Dissolve the active ester (1.0 eq) in DMF.

    • Add AMSA (1.5 eq) and Triethylamine (excess).

    • Stir overnight at room temperature.

  • Deprotection: Heat the resulting intermediate in neat morpholine (65 °C, 16 h) to remove the borane protecting group.[4]

  • Isolation: Purify via column chromatography (Silica, pre-treated with

    
    ).
    

References

  • Martos, M., et al. (2023).[1] Ionic Organic Solid 1,3-Bis(sulfomethyl)imidazoliumate as an Effective Metal-Free Catalyst for Sustainable Organic Syntheses. Molecules, 28, 2668.

  • BenchChem Technical Support. (2025). Aminomethanesulfonic Acid: Properties and Catalytic Applications. BenchChem.

  • Stepnicka, P., et al. (2015). Synthesis, Structural Characterization and Catalytic Evaluation of Anionic Phosphinoferrocene Amidosulfonate Ligands. Catalysts.

  • Khoma, R.E., et al. (2019). Synthesis, crystal structure, and spectral characteristics of N-(n-propyl)aminomethanesulfonic acid. Voprosy khimii i khimicheskoi tekhnologii.

Sources

Protocol for the N-Protection of Aminomethanesulfonic Acid (AMSA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Aminomethanesulfonic acid (AMSA) is the sulfonated analog of glycine (


). Unlike carboxylic amino acids, AMSA possesses a strongly acidic sulfonic acid group (

) and lacks a chiral center. Its incorporation into peptidomimetics (sulfono-peptides) offers unique hydrogen-bonding properties and resistance to proteolytic degradation.

The Core Challenge: AMSA exists as a zwitterion with high lattice energy and significant water solubility (


), while being virtually insoluble in standard organic solvents (DCM, THF, EtOAc). Consequently, standard anhydrous protection protocols fail.

The Solution: This guide utilizes Schotten-Baumann conditions —a biphasic or mixed aqueous-organic system—to maintain the amine in its nucleophilic (deprotonated) state while solubilizing the hydrophobic protecting group reagents (


, Fmoc-OSu, Cbz-Cl).
Critical Decision Matrix
FeatureBoc Protection Fmoc Protection Cbz Protection
Reagent Di-tert-butyl dicarbonate (

)
Fmoc-N-hydroxysuccinimide (Fmoc-OSu)Benzyl chloroformate (Cbz-Cl)
Conditions Basic Aqueous / DioxaneBasic Aqueous / Acetone or DioxaneBasic Aqueous / THF
Stability Acid labile (TFA/DCM)Base labile (Piperidine/DMF)Hydrogenolysis (

)
Isolation Lyophilization or TBA Salt ExtractionPrecipitation or LyophilizationAcidification & Extraction
Use Case Solution-phase synthesisSolid-phase peptide synthesis (SPPS)Permanent protection

Experimental Workflows (Visualized)

The following diagram outlines the logical flow for protecting AMSA, highlighting the critical divergence in the isolation step based on the intended downstream application.

AMSA_Protection Start Start: AMSA Zwitterion (Solid) Solubilization Step 1: Solubilization Solvent: H2O + Base (NaOH/Na2CO3) pH > 9.5 Start->Solubilization ReagentPrep Step 2: Reagent Addition (Boc2O / Fmoc-OSu / Cbz-Cl) in Organic Co-solvent (Dioxane/THF) Solubilization->ReagentPrep Dissolved Reaction Step 3: Reaction Agitation: 0°C to RT Time: 4-16 Hours ReagentPrep->Reaction Wash Step 4: Organic Wash Remove excess reagent with Et2O/EtOAc (Product remains in Aqueous Phase) Reaction->Wash Decision Decision: Downstream Use? Wash->Decision PathA Path A: Aqueous Use (e.g., Biological Assays) Decision->PathA PathB Path B: Organic Synthesis (e.g., Peptide Coupling) Decision->PathB Lyophilize Method A: Lyophilization Isolate as Sodium Salt (R-SO3Na) PathA->Lyophilize IonPair Method B: Ion-Pair Extraction Add Tetrabutylammonium (TBA) Hydroxide Extract into DCM PathB->IonPair EndA Product: Na-Salt (Water Soluble) Lyophilize->EndA EndB Product: TBA-Salt (DCM Soluble) IonPair->EndB

Figure 1: Decision tree for N-protection and isolation of Aminomethanesulfonic Acid.

Detailed Protocols

Protocol A: N-Boc Protection (Boc-AMSA)

Objective: Synthesis of Sodium N-(tert-butoxycarbonyl)aminomethanesulfonate. Mechanism: Nucleophilic attack of the amine on the carbonate carbonyl of


.

Materials:

  • Aminomethanesulfonic Acid (1.11 g, 10 mmol)

  • Sodium Hydroxide (1M aqueous solution)

  • Di-tert-butyl dicarbonate (

    
    ) (2.4 g, 11 mmol)
    
  • 1,4-Dioxane or THF (HPLC Grade)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, suspend AMSA (10 mmol) in water (10 mL).

  • Basification: Add 1M NaOH (10 mL, 10 mmol) dropwise with stirring. Check pH; ensure it is

    
     9-10. The solution should become clear as the zwitterion converts to the sodium salt (
    
    
    
    ).
    • Note: If pH is too low, the amine remains protonated (

      
      ) and unreactive.
      
  • Reagent Addition: Dissolve

    
     (11 mmol) in Dioxane (10 mL). Add this solution dropwise to the aqueous amine solution.
    
  • Reaction: Stir vigorously at Room Temperature (RT) for 12–16 hours. The biphasic mixture requires good agitation.

  • Work-up (Washing): The reaction mixture will likely be homogeneous or slightly cloudy. Wash the solution with Diethyl Ether (

    
    ) to remove unreacted 
    
    
    
    and byproducts (tert-butanol). Discard the organic (ether) layer. The product is in the aqueous layer.
  • Isolation (Choice):

    • For Na-Salt: Freeze and lyophilize the aqueous layer directly. Yields a white powder (Boc-AMSA-Na).

    • For Desalting: Pass the aqueous solution through a cation exchange resin (Dowex 50W,

      
       form). Warning:  The free acid (
      
      
      
      ) is unstable to heat and strong acid; lyophilize immediately.
Protocol B: N-Fmoc Protection (Fmoc-AMSA)

Objective: Synthesis of N-(9-fluorenylmethoxycarbonyl)aminomethanesulfonic acid. Reagent Choice: Fmoc-OSu is preferred over Fmoc-Cl. Fmoc-Cl is too reactive and prone to hydrolysis in the aqueous conditions required to solubilize AMSA.

Materials:

  • AMSA (10 mmol)

  • Sodium Carbonate (

    
    ) (2.12 g, 20 mmol)
    
  • Fmoc-OSu (3.37 g, 10 mmol)

  • Acetone and Water (1:1 mixture)

Procedure:

  • Buffer Prep: Dissolve

    
     (20 mmol) in Water (25 mL). Add AMSA (10 mmol) and stir until dissolved.
    
  • Reagent Addition: Dissolve Fmoc-OSu (10 mmol) in Acetone (25 mL). Add this slowly to the aqueous solution.

    • Observation: A white precipitate (N-hydroxysuccinimide byproduct) may form later, or the solution may become milky.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (use silica plates, eluent: n-Butanol/Acetic Acid/Water 3:1:1).

  • Work-up:

    • Evaporate the Acetone under reduced pressure (Rotavap) at

      
      .
      
    • Dilute the remaining aqueous residue with water (20 mL).

    • Extract with Ethyl Acetate (

      
      ) to remove unreacted Fmoc-OSu and fulvene byproducts. Keep the aqueous layer. 
      
  • Acidification & Precipitation:

    • Cool the aqueous layer to

      
      .
      
    • Carefully acidify with 1M HCl to pH

      
       2.
      
    • Outcome: Unlike carboxylic amino acids, Fmoc-AMSA may not precipitate fully due to the high polarity of the sulfonic acid.

  • Extraction (The "Salting Out" Trick):

    • Saturate the acidic aqueous phase with NaCl.

    • Extract with n-Butanol or Ethyl Acetate (3 x 50 mL). The Fmoc group provides enough lipophilicity to pull the sulfonic acid into the organic phase if the ionic strength of the water is high.

    • Dry organic layer over

      
      , filter, and evaporate to dryness.
      
Protocol C: N-Cbz Protection

Procedure: Follow Protocol A, substituting


 with Benzyl Chloroformate (Cbz-Cl) .
  • Adjustment: Cbz-Cl is more reactive. Maintain temperature at

    
     during addition to prevent hydrolysis.
    
  • pH Control: The release of HCl during the reaction will drop the pH. Use a pH-stat or add NaOH periodically to maintain pH 9-10.

Advanced Isolation: The "Lipophilic Salt" Strategy

Context: If you intend to use the protected AMSA in organic synthesis (e.g., converting the sulfonate to a sulfonyl chloride for coupling), the Sodium salt is useless (insoluble in DCM/DMF). You must convert it to a lipophilic salt.

Protocol:

  • Perform the N-protection (Boc or Fmoc) as described above.

  • After the ether wash (Step 5 in Protocol A), do not lyophilize.

  • Add Tetrabutylammonium Hydrogen Sulfate (TBAHS) (1.0 eq) to the aqueous phase.

  • Extract the mixture with Dichloromethane (DCM) (

    
    ).
    
    • Mechanism:[1][2][3] The bulky

      
       cation pairs with the sulfonate anion (
      
      
      
      ), creating a greasy ion pair soluble in DCM.
  • Dry the DCM layer (

    
    ) and evaporate. The resulting foam is the TBA-salt of N-protected AMSA , soluble in organic solvents.
    

Analytical Characterization

TechniqueExpected Result (Boc-AMSA-Na)Notes
TLC

(BuOH/AcOH/H2O 3:1:1)
Ninhydrin negative (blocked amine). Use Iodine or UV (for Fmoc/Cbz).
1H NMR

ppm (9H, s, Boc)
Solvent:

. The

adjacent to sulfonate appears

ppm.
MS (ESI-) m/z = 210.1

Negative mode is essential for sulfonic acids.
Solubility Water: High. DCM: Low (unless TBA salt).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Standard reference for N-protection chemistry mechanisms).

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[5] International Journal of Peptide and Protein Research, 35(3), 161-214. Link (Foundational Fmoc protocols).

  • Sigma-Aldrich. (n.d.). Aminomethanesulfonic acid Product Specification. Retrieved February 4, 2026. Link (Solubility and physical property data).

  • BenchChem. (2025). Green Chemistry Approaches to N-Boc Protection. Link (Validation of aqueous N-Boc protocols).

  • ResearchGate. (2019). Synthesis and spectral characteristics of N-alkylated aminomethanesulfonic acid. Link (Confirmation of AMSA stability and zwitterionic nature).

Disclaimer: This protocol involves the use of corrosive bases and organic solvents.[6] Always wear appropriate PPE (gloves, goggles, lab coat) and work within a fume hood. Sulfonic acids are strong acids; handle free acid forms with care.

Sources

Troubleshooting & Optimization

Purification strategies for removing inorganic salts from aminomethanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of Aminomethanesulfonic Acid (AMSA) , specifically addressing the removal of inorganic salts (sodium sulfate, sodium bisulfite, ammonium chloride) generated during synthesis.

Topic: Removal of Inorganic Salts & Purification Strategies Audience: Process Chemists, Formulation Scientists, R&D Researchers

Core Challenges & Chemical Behavior

Before initiating purification, it is critical to understand the physicochemical constraints of AMSA. Unlike stable homologues like Taurine (2-aminoethanesulfonic acid), AMSA is an


-amino sulfonic acid.
  • Hydrolytic Instability: AMSA is prone to hydrolysis in aqueous solution, reverting to formaldehyde, bisulfite, and ammonia. This reaction is equilibrium-driven and accelerated by heat and neutral/alkaline pH.

    
    
    
  • Zwitterionic Nature: In the solid state and acidic solution, it exists as a zwitterion (

    
    ).
    
  • Solubility Differential:

    • AMSA: Moderately soluble in water (~17 g/L at 17°C); Insoluble in ethanol/acetone.

    • Inorganic Salts (Na₂SO₄, NaCl): Highly soluble in water; Insoluble in ethanol.

Implication: Standard "antisolvent precipitation" (adding ethanol to aqueous solution) is risky . It will co-precipitate inorganic salts along with the product. The strategies below rely on temperature-controlled crystallization and cation-exchange desalting .

Troubleshooting Guide (Symptom-Based)

Use this table to diagnose issues with your current purification attempt.

SymptomProbable CauseCorrective Action
High Ash Content (>1%) Co-precipitation of inorganic salts (Na₂SO₄) during antisolvent addition.Stop using ethanol for the initial precipitation. Switch to Protocol A (Acidic Crystallization) which exploits the high water solubility of salts vs. AMSA.
Strong Formaldehyde Odor Hydrolysis of AMSA due to high temperature or prolonged exposure to neutral pH.Maintain temperature < 20°C during all aqueous steps. Work rapidly. Store product dry.
Low Yield Product remaining in mother liquor due to high solubility at neutral pH.Adjust pH to 1.0–1.5 using conc. HCl. AMSA is least soluble in its protonated/zwitterionic form at low pH.
Gummy/Sticky Precipitate Presence of oligomers or incomplete synthesis intermediates.Recrystallize from 10% aqueous acetic acid . The mild acidity prevents hydrolysis while dissolving impurities.

Detailed Purification Protocols

Protocol A: Acidic Cooling Crystallization (Primary Desalting)

Best for: Bulk removal of sodium sulfate/bisulfite from crude synthesis mixtures.

Principle: Sodium sulfate and ammonium chloride have high solubility in cold water, whereas AMSA has relatively low solubility. Acidification suppresses the solubility of the zwitterion.

  • Concentration: If the crude reaction mixture is dilute, concentrate it under vacuum (Rotavap) at < 40°C until solids just begin to appear. Do not overheat.

  • Acidification: Cool the mixture to 0–5°C in an ice bath. Slowly add concentrated Hydrochloric Acid (HCl) dropwise until the pH reaches 1.0–1.5 .

    • Why? This maximizes the formation of the zwitterion/protonated species and minimizes solubility.

  • Crystallization: Stir the slurry at 0°C for 1–2 hours. The white precipitate is crude AMSA.

  • Filtration: Filter quickly using a sintered glass funnel.

  • Critical Wash Step:

    • Wash 1: Wash the filter cake with a minimal amount of ice-cold water (0°C).

      • Note: This removes the mother liquor containing dissolved Na₂SO₄. Do not use large volumes or you will dissolve the product.

    • Wash 2: Wash with cold Ethanol or Methanol .

      • Why? This displaces the water to facilitate drying. Since the salts were removed in Wash 1, the ethanol will not cause salt precipitation now.

  • Drying: Vacuum dry at room temperature. Avoid oven drying >60°C to prevent decomposition.

Protocol B: Cation Exchange Chromatography (High Purity)

Best for: Removing trace ionic impurities and isolating analytical grade AMSA.

Principle: AMSA binds to strong acid cation resins in the H+ form (as


), while anions (sulfate, chloride) pass through.

Materials:

  • Resin: Dowex 50W-X8 (or Amberlite IR-120), Hydrogen form.

  • Eluent A: Deionized Water.[1][2]

  • Eluent B: 1M Aqueous Ammonia (

    
    ).
    

Workflow:

Figure 1: Ion Exchange Desalting Workflow for Aminomethanesulfonic Acid.

Step-by-Step:

  • Column Prep: Pack a column with Dowex 50W-X8 (H+ form). Wash with water until effluent is neutral.

  • Loading: Dissolve crude AMSA in water. Load onto the column.[2][3][4][5]

    • Mechanism:[2][3][4][6][7][8] AMSA binds to the resin. Inorganic cations (Na+) also bind. Anions (SO₄²⁻, Cl⁻) pass through in the void volume.

  • Washing: Flush the column with 3–5 bed volumes of Deionized Water.

    • Check: Test effluent with BaCl₂. If precipitate forms, sulfate is still present. Continue washing until negative.

  • Elution: Elute with 1M NH₄OH . Collect fractions.

    • Detection: Use TLC (ninhydrin stain) to identify fractions containing AMSA.

  • Isolation: Combine product fractions and evaporate under reduced pressure. The excess ammonia will evaporate, leaving pure AMSA.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol to precipitate AMSA directly from the reaction mixture? A: No. While AMSA is insoluble in ethanol, so are the inorganic salt by-products (Na₂SO₄). Adding ethanol will cause everything to precipitate together, resulting in a product with high ash content. You must separate the salts using their water solubility (Protocol A) or ion exchange (Protocol B) first.

Q: My product smells like formaldehyde after drying. Is it ruined? A: It indicates partial decomposition. This usually happens if the drying temperature was too high (>60°C) or if the product was left wet for too long. Recrystallize immediately using Protocol A to remove the decomposition products. Store the purified solid in a desiccator at 4°C.

Q: How do I confirm the removal of Sodium Sulfate? A: Dissolve a small sample of your purified AMSA in distilled water. Add a few drops of Barium Chloride (BaCl₂) solution.

  • Cloudy/White Precipitate: Sulfate is present (Purification incomplete).

  • Clear Solution: Sulfate is removed.[5]

Q: Why is the yield lower than expected? A: AMSA is moderately soluble in water (approx. 1.7 g/100mL).[9] Some loss to the mother liquor is inevitable during crystallization. To recover the remainder, you can concentrate the mother liquor and run a second crop, though this often has lower purity.

Data Reference: Solubility Comparison

SolventAminomethanesulfonic Acid (AMSA)Sodium Sulfate (Na₂SO₄)Sodium Chloride (NaCl)
Water (0°C) Low Solubility (Precipitates)High (~4 g/100mL)High (~35 g/100mL)
Water (20°C) Moderate (~1.7 g/100mL)High (~19 g/100mL)High (~36 g/100mL)
Ethanol InsolubleInsolubleInsoluble
Acidic Water (pH 1) Lowest Solubility HighHigh

Note: Solubility data is approximate and temperature-dependent.

References

  • Fisher Scientific. (n.d.).[9] Aminomethanesulfonic acid, 97% Product Specifications. Retrieved February 4, 2026, from [Link]

  • Yu, H., et al. (2021).[4][10] "Aminomethanesulfonic acid illuminates the boundary between full and partial agonists of the pentameric glycine receptor." bioRxiv.[4] Retrieved February 4, 2026, from [Link]

  • Dow Chemical. (n.d.). Tech Fact: Separating Salts from Organic Compounds using Ion Exchange Resins. (General Reference for Protocol B).

Sources

Technical Support Center: Troubleshooting Incomplete Derivatization of Aminomethanesulfonic Acid (AMSA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aminomethanesulfonic acid (AMSA) is a structural analogue of taurine and glycine, characterized by a strongly acidic sulfonic group (


) and a basic amino group (

). This unique structure creates a robust zwitterion (

) in solution, which presents specific challenges during derivatization.

Incomplete derivatization typically stems from one of three root causes:

  • The Zwitterion Trap: Failure to deprotonate the ammonium group due to the buffering capacity of the sulfonic acid moiety.

  • Phase Mismatch: Solubility incompatibility between the highly polar AMSA and hydrophobic reagents (e.g., FMOC-Cl, PITC).

  • Derivative Instability: Rapid degradation of the formed adduct (common with OPA).

This guide provides targeted troubleshooting for researchers observing low yields, missing peaks, or poor reproducibility when analyzing AMSA via HPLC-FLD/UV or GC-MS.

Part 1: Diagnostic Workflow

Before adjusting parameters, use this logic flow to identify the failure point.

TroubleshootingFlow start Start: Low/Missing AMSA Peak check_ph Check Reaction pH (Is it > 9.5?) start->check_ph check_reagent Check Reagent Type check_ph->check_reagent Yes (> 9.5) sol_issue Issue: Zwitterion Trap Action: Increase Buffer Molarity check_ph->sol_issue No (< 9.0) check_stability Check Injection Timing check_reagent->check_stability OPA Reagent phase_issue Issue: Phase Mismatch Action: Add Acetonitrile/Surfactant check_reagent->phase_issue FMOC/PITC Reagent stab_issue Issue: Derivative Hydrolysis Action: Switch to FMOC or Inject Immediately check_stability->stab_issue Delay > 5 mins

Figure 1: Decision tree for diagnosing derivatization failures.

Part 2: Troubleshooting Q&A

Section 1: Reaction Chemistry & pH Control

Q: I am using a standard borate buffer (pH 9.5), but my derivatization yield is consistently low (< 50%). Why? A: You are likely falling into the "Zwitterion Trap." AMSA is a strong acid. When dissolved, the sulfonic group releases protons that can overwhelm the buffering capacity of standard derivatization buffers. If the pH drops below the


 of the amine group (approx. 9.0–9.5), the amine remains protonated (

) and cannot nucleophilically attack the derivatizing agent.
  • Solution: Do not rely solely on the buffer. Pre-neutralize the AMSA sample with NaOH to pH ~7.0 before adding the borate buffer. Alternatively, increase the molarity of your borate buffer from 0.2 M to 0.5 M to counteract the acidity of the sulfonic group [1].

Q: My OPA (o-phthalaldehyde) derivative peak disappears if I wait more than 10 minutes to inject. Is this normal? A: Yes. OPA derivatives of amino sulfonic acids are notoriously unstable. The isoindole derivative formed by OPA is susceptible to hydrolysis. For AMSA, the electron-withdrawing effect of the sulfonic group can destabilize the derivative further compared to standard amino acids.

  • Solution:

    • Automate: Use an autosampler with in-needle derivatization capabilities to ensure the reaction time is identical for every injection (e.g., exactly 2 minutes).

    • Switch Reagents: If stability is required for batch processing, switch to FMOC-Cl (9-fluorenylmethyl chloroformate) or AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), which form stable carbamates/ureas [2].

Section 2: Solubility & Matrix Interference

Q: I see a precipitate form when I add FMOC-Cl to my AMSA sample. A: This is a phase mismatch. AMSA is highly water-soluble (hydrophilic), while FMOC-Cl is hydrophobic and dissolved in acetonitrile or acetone. If the water content is too high, the reagent precipitates; if the organic content is too high, AMSA precipitates.

  • Solution: Maintain a reaction mixture of approximately 50:50 (v/v) aqueous buffer to acetonitrile . This co-solvent system keeps both the zwitterionic AMSA and the lipophilic reagent in solution long enough for the reaction to occur.

Q: Can I analyze AMSA using GC-MS? I am struggling with silylation. A: GC-MS is not recommended for AMSA due to the non-volatile sulfonic acid group. Silylation (using BSTFA or MSTFA) must derivatize both the amine and the sulfonic acid functionalities. The sulfonate-TMS ester is thermally unstable and sensitive to residual moisture.

  • Alternative: If GC is mandatory, you must first convert the sulfonic acid to a sulfonamide or use MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to form the more stable TBDMS derivative. However, HPLC-FLD or LC-MS is vastly superior for this analyte [3].

Part 3: Optimized Protocol (FMOC-Cl Method)

This protocol is selected for its robustness and the stability of the resulting derivative, overcoming the instability issues of OPA.

Reagents
  • Buffer: 0.5 M Borate Buffer, pH 10.0 (High capacity).

  • Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Quencher: 1-Adamantanamine (ADAM) or Pentane (for extraction).

Workflow
  • Neutralization: Take 100 µL of AMSA sample. If acidic, adjust pH to ~7.0 with 0.1 M NaOH.

  • Buffering: Add 100 µL of 0.5 M Borate Buffer (pH 10.0) .

    • Critical Check: Spot test pH to ensure it is > 9.5.

  • Reaction: Add 200 µL of FMOC-Cl reagent . Vortex immediately for 30 seconds.

  • Incubation: Let stand at room temperature for 5 minutes.

  • Extraction (Critical Step): FMOC-Cl is fluorescent and will interfere with the chromatogram.

    • Add 500 µL of Pentane or Heptane .

    • Vortex vigorously and centrifuge.

    • Discard the upper organic layer (contains excess FMOC).

    • Keep the lower aqueous layer (contains AMSA-FMOC derivative).

  • Analysis: Inject the lower layer into the HPLC.

Quantitative Data Summary
ParameterOPA MethodFMOC MethodAQC (AccQ-Tag)
Derivative Stability Low (< 15 mins)High (> 24 hours)High (> 1 week)
Secondary Amine Reaction NoYesYes
Fluorescence Sensitivity HighHighHigh
Excess Reagent Removal Not RequiredRequired (Extraction)Not Required
Rec. for AMSA Screening onlyQuantitation Quantitation

Part 4: Mechanism of Action (FMOC Derivatization)

Understanding the mechanism helps troubleshoot pH issues. The amine must be unprotonated to attack the carbonyl carbon of the FMOC-Cl.

ReactionMechanism cluster_0 Step 1: pH Adjustment cluster_1 Step 2: Nucleophilic Attack Zwitterion AMSA Zwitterion (NH3+ ... SO3-) Reactive Reactive Amine (NH2 ... SO3-) Zwitterion->Reactive Deprotonation (pH > 9.5) Base Borate Buffer (OH-) Base->Zwitterion Intermediate Transition State Reactive->Intermediate FMOC FMOC-Cl (Reagent) FMOC->Intermediate Product FMOC-AMSA (Stable Carbamate) Intermediate->Product - HCl

Figure 2: Reaction mechanism requiring alkaline pH for successful derivatization.

References

  • Waters Corporation. (2026). Troubleshooting Inadequate Derivatization of Amino Acids. Waters Knowledge Base. [Link]

  • Agilent Technologies. (2023). Improved OPA/FMOC Derivatized Amino Acid Methods. Agilent Technical Publications. [Link]

Preventing thermal decomposition of aminomethanesulfonic acid during drying

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminomethanesulfonic Acid (AMSA) Stabilization

Executive Summary: The Thermal Safety Window

Aminomethanesulfonic acid (AMSA) is a zwitterionic


-amino sulfonic acid. While structurally robust at room temperature, it exhibits a sharp decomposition threshold.
  • Critical Decomposition Temperature (

    
    ): ~180–184°C  [1, 2].
    
  • Mechanism: Unlike carboxylic amino acids, AMSA does not melt; it undergoes thermolytic cleavage into formaldehyde, sulfur dioxide, and ammonia (or ammonium bisulfite) [2].

  • Operational Limit: Drying temperatures must never exceed 120°C . The recommended safe operating window is 40°C–60°C under vacuum.

Troubleshooting Guide: Diagnostics & Solutions

This section addresses specific failure modes reported by users.

Issue 1: Sample Discoloration (Yellowing/Browning)

User Report: "My white AMSA crystals turned pale yellow after overnight drying in a convection oven at 100°C."

  • Root Cause:

    • Trace Impurity Oxidation: Residual precursors (e.g., unreacted formaldehyde or bisulfite) oxidize or polymerize at elevated temperatures.

    • Maillard-Type Reactions: If the sample contains trace ketones/aldehydes, the amine group initiates browning well below the melting point.

  • Corrective Action:

    • Immediate: Redissolve in water, treat with activated charcoal, filter, and recrystallize.

    • Prevention: Switch to Vacuum Drying at 50°C. Nitrogen purge is recommended to displace oxygen.

Issue 2: The "Sulfur" Smell (Pungent Odor)

User Report: "I detect a sharp, acrid smell upon opening the dryer."

  • Root Cause: Active Thermal Decomposition. You have exceeded the stability threshold. The smell is likely Sulfur Dioxide (

    
    ) or Formaldehyde, products of the reverse-Strecker reaction.
    
  • Mechanism:

    
    
    
  • Corrective Action:

    • Safety Protocol: STOP heating immediately. Ventilate the area.

    • Disposal: The batch is chemically compromised and cannot be salvaged for high-purity applications. Discard.

Issue 3: Caking and Solvent Entrapment

User Report: "The material forms hard clumps that trap moisture, even after 24 hours."

  • Root Cause: Sintering. Zwitterionic lattices have high lattice energy. Rapid surface drying creates a "crust" that traps internal solvent (case hardening).

  • Corrective Action:

    • Protocol Adjustment: Use a Step-Down Pressure cycle (see Protocol A).

    • Mechanical: Intermittent agitation (raking) every 2 hours during the initial drying phase.

Decision Matrix: Selecting the Right Drying Method

Use this flowchart to determine the optimal drying workflow based on your sample's state.

DryingSelection Start Start: Assess AMSA Sample StateCheck Solvent Content? Start->StateCheck HighWater High Water Content (Solution/Slurry) StateCheck->HighWater >20% LowWater Low Solvent/Damp Solid (<20% w/w) StateCheck->LowWater <20% Lyophilization Method A: Lyophilization (Freeze Drying) HighWater->Lyophilization Best for Morphology VacOven Method B: Vacuum Oven (40-60°C, <50 mbar) LowWater->VacOven Standard Desiccator Method C: Vacuum Desiccator (P2O5, Room Temp) LowWater->Desiccator Small Scale (<5g) Finish QC: Check Melting Point (>180°C dec) Lyophilization->Finish Fluffy Powder VacOven->Finish Crystalline Solid Desiccator->Finish Anhydrous Solid

Figure 1: Decision tree for selecting the drying methodology based on initial solvent load.

Validated Experimental Protocols

Protocol A: Vacuum Oven Drying (Standard)

Best for: Bulk powders (5g – 1kg) with low initial moisture.

  • Preparation: Spread AMSA wet cake onto a glass or stainless steel tray. Layer thickness should not exceed 1 cm .

  • Pre-Dry (Ambient): Apply vacuum (100 mbar) at Room Temperature (25°C) for 2 hours. This prevents rapid solvent boiling which causes "popping" and material loss.

  • Thermal Ramp:

    • Increase temperature to 45°C .

    • Increase vacuum to <10 mbar .

    • Hold for 6–12 hours.

  • Verification: Release vacuum with dry Nitrogen (N2). Weigh the tray. Return to oven for 2 hours.

  • Endpoint: Drying is complete when weight loss is <0.5% between weighings.

Protocol B: Lyophilization (Freeze Drying)

Best for: Aqueous solutions or when specific surface area (fluffiness) is required.

  • Freezing: Flash freeze the AMSA solution in liquid nitrogen or a -80°C freezer. Slow freezing promotes large crystals; fast freezing promotes amorphous powder.

  • Primary Drying:

    • Condenser Temp: -50°C .

    • Vacuum: <0.1 mbar .

    • Shelf Temp: -20°C to 0°C .

  • Secondary Drying:

    • Ramp shelf temperature to 25°C .

    • Hold for 4 hours to remove bound water.

    • Note: Do not exceed 25°C in the lyophilizer to avoid melting the ice cake (collapse).

Quantitative Data: Stability Thresholds

ParameterSafe LimitCritical LimitConsequence of Exceeding
Temperature < 60°C180°CRapid decomposition to

,

[1, 2]
Vacuum Level < 50 mbarN/APoor drying; hydrolysis if moist & hot
pH (Aqueous) 2.0 – 7.0> 10.0Base-catalyzed hydrolysis [4]
Time (at 100°C) < 1 hour> 4 hoursDiscoloration (Yellowing)

Mechanistic Insight: The Decomposition Pathway

Understanding why AMSA decomposes helps in preventing it. The zwitterionic bond stabilizes the molecule, but heat + water drives the equilibrium back toward the precursors.

Decomposition AMSA AMSA Zwitterion (NH3+ - CH2 - SO3-) Transition Transition State (High Energy) AMSA->Transition Heat (>180°C) AMSA->Transition Heat + H2O (>100°C) Products Decomposition Products (Formaldehyde + Bisulfite + Ammonia) Transition->Products Irreversible

Figure 2: Thermal decomposition pathway. Note that moisture lowers the energy barrier for decomposition (dashed line).

Frequently Asked Questions (FAQ)

Q: Can I use phosphorus pentoxide (


) in a desiccator? 
A:  Yes. 

is an excellent desiccant for AMSA because it is acidic. Avoid basic desiccants like Calcium Oxide (

) or heavily basic amines, as they may induce instability or salt formation.

Q: How do I know if my AMSA is dry? A: Perform a Karl Fischer (KF) titration. For AMSA, the water content should ideally be <0.5% w/w . If KF is unavailable, dry to constant weight (see Protocol A).

Q: Is AMSA light sensitive? A: While not highly photosensitive, sulfonic acids can degrade over long periods of UV exposure. Store dried material in amber glass vials or foil-wrapped containers as a Good Laboratory Practice (GLP).

References

  • Fisher Scientific. (n.d.). Aminomethanesulfonic acid, 97%.[1] Retrieved October 26, 2023, from [Link]

  • Ito, M., et al. (2006). Thermal stability of amino acids in biogenic sediments. ResearchGate. Retrieved from [Link]

  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry. (Contextual grounding on sulfonic acid hydrolysis mechanisms).

Sources

Technical Support Center: Aminomethanesulfonic Acid (AMSA) Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Alpha-Aminosulfonic Acid Esterification

Critical Mechanism Analysis: The Zwitterion Paradox

Welcome to the technical support hub. If you are attempting to esterify aminomethanesulfonic acid (


), you are likely encountering difficulties because this molecule behaves differently than standard carboxylic amino acids (like Glycine).

The Core Problem: AMSA exists as a stable zwitterion (


). To esterify the sulfonate group, you must overcome two competing thermodynamic and kinetic barriers:
  • Low Electrophilicity: Sulfonate groups (

    
    ) are significantly less electrophilic than carboxylates. Standard Fischer esterification (Refluxing MeOH/
    
    
    
    ) often fails to drive the equilibrium.
  • Nucleophilic Suicide: The moment you activate the sulfonate (e.g., converting to sulfonyl chloride), the amine group (if deprotonated) acts as a nucleophile, attacking the sulfur to form stable sulfonamide polymers (oligomerization).

The "Happy Path" vs. The "Doom Loop"

The following diagram illustrates why standard protocols fail and defines the successful chemical pathway.

AMSA_Pathways Start Aminomethanesulfonic Acid (Zwitterion) SOCl2 Reagent: SOCl2 / Heat (Unprotected) Start->SOCl2 Attempted Activation Ortho Reagent: Triethyl Orthoformate (TEOF) + Dry HCl (Gas/Dioxane) Start->Ortho Water Scavenging Route SulfonylCl Intermediate: Sulfonyl Chloride SOCl2->SulfonylCl Polymer RESULT: Black Tar (Sulfonamide Polymerization) SulfonylCl->Polymer Intramolecular/Intermolecular Nucleophilic Attack Imidate Side Reaction Risk: N-Formylation Ortho->Imidate Amine Free Base (pH > 3) Success RESULT: AMSA Ester (Hydrochloride Salt) Ortho->Success Amine Protonated (pH < 1)

Caption: Figure 1. Reaction pathway analysis showing the risk of polymerization via sulfonyl chloride versus the preferred orthoester route.

Troubleshooting Guides (Ticket System)

Select the "Ticket" that matches your experimental observation.

Ticket #101: "My reaction mixture turned into an insoluble black solid/tar."
  • Reagents Used: Thionyl Chloride (

    
    ), Methanol, AMSA.
    
  • Root Cause: Uncontrolled Oligomerization. You likely attempted to make the acid chloride (

    
    ) in the presence of the free amine. Unlike carboxylic amino acids, where the acid chloride hydrochloride is stable, alpha-aminosulfonyl chlorides are extremely reactive toward nucleophiles. The amine of one molecule attacks the sulfonyl group of another.
    
  • Resolution:

    • Abandon direct

      
      :  Do not use thionyl chloride on unprotected AMSA.
      
    • Alternative Strategy: If you must use the acid chloride route, you must first protect the nitrogen with a non-labile group (e.g., Phthalimide).

      • Protocol: Phthalimide-AMSA

        
        
        
        
        
        
        
        
        
        
        
        
        
        
        
        Hydrazine deprotection.
Ticket #102: "No reaction occurred; starting material recovered."
  • Reagents Used: Methanol, Sulfuric Acid (Catalytic), Reflux.

  • Root Cause: Thermodynamic Equilibrium. Sulfonic acid esterification is an equilibrium reaction. Unlike carboxylic acids, the equilibrium constant for sulfonates is very low. Simple refluxing does not remove water efficiently enough to drive the reaction forward.

  • Resolution: Switch to a Chemical Dehydrator (Orthoester Method) .

    • Use Triethyl Orthoformate (TEOF) or Trimethyl Orthoformate (TMOF) . These reagents react with the water produced to form formate ester and alcohol, chemically driving the equilibrium to completion [1].

Ticket #103: "Product isolated, but NMR shows a formyl group (-CHO) on the nitrogen."
  • Reagents Used: TEOF, AMSA, Reflux.

  • Root Cause: N-Formylation (The "Orthoester Trap"). Orthoesters are excellent alkylating agents for acids, but they are also formylating agents for amines. If your reaction medium was not sufficiently acidic, the amine deprotonated and reacted with TEOF to form an imidate or formamide [2].

  • Resolution: Force Protonation.

    • Ensure the reaction is performed in the presence of excess anhydrous

      
       (e.g., 4M HCl in Dioxane).
      
    • The amine must remain as the ammonium salt (

      
      ) throughout the reflux.
      

Recommended Protocol: The Orthoester Method[1]

This protocol is designed to minimize side reactions by maintaining the amine in a protonated state and chemically removing water.

Reagents:

  • Aminomethanesulfonic Acid (1.0 eq)

  • Triethyl Orthoformate (TEOF) (3.0 - 5.0 eq) [Solvent & Reagent]

  • Anhydrous HCl (in Dioxane or Ether) (1.2 eq)

  • Dry Ethanol (optional co-solvent)

Step-by-Step Workflow:

  • Protonation (Critical): Suspend AMSA in a minimal amount of dry ethanol. Add anhydrous HCl (1.2 eq). Stir for 15 minutes to ensure the surface of the zwitterion is fully protonated.

    • Why? Prevents N-formylation by TEOF.

  • Esterification: Add Triethyl Orthoformate (TEOF) (3-5 eq).

    • Note: The reaction is heterogeneous initially.

    • Heat to reflux (

      
      ) under an inert atmosphere (
      
      
      
      ).
  • Monitoring: The solid should slowly dissolve as the lipophilic ester forms.

    • Time: 4–12 hours.

  • Workup (Stabilization):

    • Concentrate in vacuo.

    • Do not use aqueous basic workup. (Sulfonate esters hydrolyze rapidly in base).

    • Triturate the residue with dry diethyl ether to precipitate the Ester Hydrochloride Salt .

    • Filter and dry under vacuum.

Data Summary: Common Side Reaction Risks
VariableConditionResulting Side ReactionPrevention Strategy
Acidity Neutral / Weak AcidN-Formylation (Amine reacts with TEOF)Use excess anhydrous HCl.
Temperature

Thermal Degradation of AmineKeep T < 85°C (Refluxing EtOH/TEOF).
Water Presence of

Hydrolysis (Reversion to Acid)Use TEOF as water scavenger; dry glassware.
Workup Basic (

)
Ester Hydrolysis or Alkylation Keep product as HCl salt; avoid aqueous base.

Mechanism of Action (Orthoester)[2]

The following diagram details how TEOF drives the reaction while the amine remains protected by protonation.

TEOF_Mechanism Step1 AMSA (Zwitterion) + HCl Step2 Protonated AMSA (R-SO3H + R-NH3+) Step1->Step2 Protonation Step4 Sulfonate Attack (Formation of Ester) Step2->Step4 R-SO3H attacks Step3 TEOF Activation (Forms Carbenium Ion) Step3->Step4 Electrophile Byproduct Byproducts: Ethyl Formate + EtOH Step4->Byproduct Irreversible

Caption: Figure 2. Mechanistic flow of acid-catalyzed orthoester esterification. TEOF acts as both the electrophile source and the dehydrating agent.

References

  • Trujillo, J. I., & Gopalan, A. S. (1993).[1] Facile esterification of sulfonic acids and carboxylic acids with triethylorthoacetate.[1][2] Tetrahedron Letters, 34(46), 7355-7358. Link

  • Gibson, S., Romero, D., Jacobs, H., & Gopalan, A. (2010).[1] Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications.[1][2] Tetrahedron Letters, 51(4), 673-676. Link

  • Teasdale, A., et al. (2009). Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 239-245. Link

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[3][4] Link

Sources

Technical Support Center: Handling Hygroscopic Aminomethanesulfonic Acid (AMSA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Protocols for Handling, Weighing, and Analyzing Hygroscopic Aminomethanesulfonic Acid Ticket ID: AMSA-PROTO-001

Introduction: The "Wet Sample" Paradox

Aminomethanesulfonic acid (AMSA) (


) is a zwitterionic analogue of glycine. While chemically stable, its physical handling presents a distinct challenge: hygroscopicity .[1] The sulfonic acid moiety forms strong hydrogen bonds with atmospheric moisture, leading to rapid water uptake.

This creates a "Wet Sample" Paradox: You believe you are weighing 100 mg of reagent, but you may actually be weighing 85 mg of reagent and 15 mg of water. This introduces critical errors in stoichiometry (leading to unreacted starting materials) and analytical quantification.

This guide provides self-validating protocols to neutralize these variables.

Module 1: Storage & Physical Handling

Objective: Prevent the "goo" phase transition and maintain free-flowing powder.

The Science of Clumping

AMSA does not just "get wet"; it undergoes deliquescence where surface moisture dissolves the crystal lattice, creating a sticky, concentrated acid solution on the particle surface.

Protocol 1.1: The "Dry Chain" Storage System

  • Primary Container: Amber glass with a Teflon-lined cap (avoid metal caps; sulfonic acids can corrode them over time if moisture is present).

  • Secondary Environment: The primary container must reside inside a desiccator containing active silica gel or

    
    .
    
  • Validation: Include a humidity indicator card in the secondary container. If the 10% dot turns pink, the chain is broken.

Troubleshooting: "My sample has turned into a sticky solid."

Cause: Exposure to >40% Relative Humidity (RH) for extended periods. Solution: Recrystallization is difficult due to high water solubility. Corrective Action:

  • Place the open vial in a vacuum oven at 40–50°C.

  • Apply high vacuum (<1 mbar) for 12–24 hours.

  • Critical Check: Weigh the sample, dry for 2 more hours, and weigh again. If mass changes by <0.3%, it is dry.

Module 2: Precision Weighing & Stoichiometry

Objective: Eliminate molar mass errors caused by water weight.

The Issue: Standard weighing (taring a boat, adding powder) is fatal for hygroscopic solids. The sample absorbs water during the weighing process, causing the balance readout to drift upwards.

Protocol 2.1: Weighing by Difference (The Only Valid Method)

  • Dry the AMSA source vial as per Protocol 1.1.

  • Take the entire source vial to the balance.

  • Place the capped source vial on the balance. Tare (Zero) the balance.

  • Remove the vial, quickly transfer an estimated amount to your reaction vessel, and recap immediately.

  • Place the source vial back on the balance.

  • The negative value displayed is the exact mass transferred , regardless of how much water the sample absorbed after leaving the vial.

Data: Impact of Humidity on AMSA Stoichiometry

Condition Apparent Mass Actual AMSA Mass Water Mass Stoichiometric Error
Dry (Glovebox) 100.0 mg 99.8 mg 0.2 mg < 0.2%
Lab Air (40% RH) 100.0 mg 94.5 mg 5.5 mg ~5.5% (Under-dosing)

| Humid Day (70% RH) | 100.0 mg | 88.2 mg | 11.8 mg | ~12% (Major Failure) |

Module 3: Analytical Integrity (NMR & Titration)

Objective: Distinguish between the molecule and the matrix.

Issue: "I see a massive water peak in my NMR."

AMSA is often analyzed in DMSO-


 or 

. In DMSO, the acidic proton (

) and amine protons (

) exchange rapidly with adventitious water, broadening the water signal and making integration impossible.

Protocol 3.1: Quantitative NMR (qNMR) for Purity Do not rely on integration of exchangeable protons.

  • Solvent: Use

    
     (shifts water peak away from the CH2 backbone).
    
  • Internal Standard: Use Maleic Acid or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) – non-hygroscopic, non-volatile.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=weighed mass)
    
Issue: "Karl Fischer Titration is giving erratic results."

Cause: AMSA is acidic. Standard Karl Fischer (KF) reagents are buffered, but high concentrations of sulfonic acid can shift the pH below 5, slowing the KF reaction and causing fading endpoints. Solution:

  • Use a buffered solvent system (containing imidazole) to maintain pH 5–7.

  • If the sample does not dissolve, use the KF Oven Method : Heat sample to 150°C in a vial; a carrier gas transports the released moisture to the titration cell.

Module 4: Workflow Visualization

The following diagram illustrates the decision logic for handling AMSA from storage to reaction.

AMSA_Workflow Start Start: AMSA Sample Handling CheckState Visual Inspection: Free-flowing powder? Start->CheckState Dry Drying Protocol: Vacuum Oven (40°C, <1mbar) Check constant weight CheckState->Dry No (Clumped/Sticky) Weighing Weighing Step: Is Glovebox available? CheckState->Weighing Yes Dry->Weighing Restored MethodA Method A (Preferred): Weigh inside Inert Atmosphere Weighing->MethodA Yes MethodB Method B (Standard Lab): Weigh by Difference (Speed is key) Weighing->MethodB No Analysis Analysis Choice MethodA->Analysis MethodB->Analysis NMR qNMR Analysis: Use D2O + Internal Std (Maleic Acid) Analysis->NMR Purity Check Reaction Synthesis: Adjust Stoichiometry based on Water Content (KF/qNMR) Analysis->Reaction Application

Figure 1: Decision matrix for handling hygroscopic AMSA to ensure stoichiometric and analytical accuracy.

Frequently Asked Questions (FAQ)

Q: Can I use heat to dry AMSA? A: Yes, but with caution. Sulfonic acids are generally stable, but the amino group allows for potential intermolecular reactions at very high temperatures. Keep drying temperatures below 60°C under vacuum to be safe. Do not use heat without vacuum, as this promotes hydrolysis if moisture is present.

Q: Why does my reaction yield seem low? A: If you weighed AMSA in open air without correcting for water content, you likely added 5–15% less reactant than calculated. This breaks the stoichiometry. Always determine water content (via KF or qNMR) before setting up critical reactions.

Q: Can I store AMSA in plastic tubes? A: High-density polyethylene (HDPE) is acceptable, but glass is preferred. Plastic is permeable to water vapor over long durations. If using plastic, verify the seal integrity and double-bag with desiccant.

References

  • Ibis Scientific. (2025).[2] The Role of Desiccants in Protecting Hygroscopic Chemicals.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[4] Retrieved from [Link]

Sources

Navigating the Challenges of Aminomethanesulfonic Acid Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for optimizing the chromatography of aminomethanesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of analyzing this unique polar, zwitterionic compound. Here, we will delve into the nuances of solvent system optimization and provide practical, field-tested solutions to common challenges encountered during its analysis. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to develop robust and reliable analytical methods.

Understanding the Analyte: Aminomethanesulfonic Acid

Aminomethanesulfonic acid possesses both a primary amine (a basic functional group) and a sulfonic acid (a strongly acidic functional group). This zwitterionic nature at a wide range of pH values presents a significant challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. A critical parameter to consider in method development is its pKa of approximately 5.57[1][2]. This value dictates the ionization state of the amino group and thus its interaction with the stationary and mobile phases.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chromatographic analysis of aminomethanesulfonic acid in a question-and-answer format, providing both the "what" and the "why" behind the recommended solutions.

Q1: My aminomethanesulfonic acid peak is showing significant tailing in reversed-phase HPLC. What are the likely causes and how can I fix it?

A1: Peak tailing is a common problem when analyzing polar, basic compounds on traditional silica-based C18 columns[3]. The primary cause is often secondary interactions between the positively charged amine group of your analyte and negatively charged residual silanol groups on the silica surface of the stationary phase[3].

Causality and Solution Workflow:

G cluster_0 Problem: Peak Tailing cluster_1 Primary Cause cluster_2 Solutions Problem Significant Peak Tailing for Aminomethanesulfonic Acid Cause Secondary Ionic Interactions (Analyte Amine with Residual Silanols) Problem->Cause Sol1 Mobile Phase pH Adjustment Cause->Sol1 Sol2 Use of Ion-Pairing Reagents Cause->Sol2 Sol3 Alternative Chromatography Mode Cause->Sol3

Step-by-Step Solutions:

  • Mobile Phase pH Adjustment:

    • Rationale: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the residual silanol groups on the stationary phase, minimizing their negative charge and thus reducing the secondary ionic interactions with the protonated amine of your analyte.

    • Protocol: Prepare your aqueous mobile phase with an acidic modifier like formic acid or phosphoric acid. A 0.1% (v/v) concentration is a good starting point[4]. Ensure your column is stable at the chosen pH.

  • Employing Ion-Pairing Reagents:

    • Rationale: Ion-pairing reagents are molecules with a hydrophobic tail and an ionic head. For analyzing a cationic analyte like aminomethanesulfonic acid at low pH, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase. This reagent pairs with the analyte, neutralizing its charge and increasing its hydrophobicity, which enhances retention on a reversed-phase column[4].

    • Protocol: Introduce an ion-pairing reagent such as sodium 1-octanesulfonate into your mobile phase at a concentration of 5-20 mM. It is crucial to thoroughly equilibrate the column with the ion-pairing mobile phase to ensure reproducible results.

  • Consider Alternative Chromatographic Modes:

    • If the above solutions do not resolve the issue, it may be necessary to switch to a more suitable chromatographic mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography.

Q2: I am observing poor retention of aminomethanesulfonic acid on my C18 column, with the peak eluting at or near the void volume. How can I increase its retention time?

A2: This is a classic challenge for highly polar compounds in reversed-phase chromatography. The polar nature of aminomethanesulfonic acid leads to weak hydrophobic interactions with the nonpolar stationary phase, resulting in minimal retention.

Strategies to Enhance Retention:

StrategyPrincipleStarting Conditions
100% Aqueous Mobile Phase Maximizes the polarity of the mobile phase to encourage interaction with polar analytes.Use a C18 column specifically designed for use in 100% aqueous conditions to prevent phase collapse.
Ion-Pairing Chromatography As described in A1, the ion-pairing reagent increases the hydrophobicity of the analyte, leading to greater retention on the C18 stationary phase.Mobile phase containing 5-20 mM of an appropriate ion-pairing reagent (e.g., sodium heptanesulfonate).
Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention[5][6].A polar stationary phase (e.g., bare silica, amide, or diol) with a mobile phase of high organic content (e.g., 80-95% acetonitrile) and a small amount of aqueous buffer[5][6].
Q3: My retention times for aminomethanesulfonic acid are shifting between injections. What should I investigate?

A3: Retention time variability can stem from several factors related to the HPLC system, mobile phase preparation, and column equilibration.

Troubleshooting Retention Time Shifts:

G cluster_0 Problem: Retention Time Shifts cluster_1 Potential Causes cluster_2 Solutions Problem Inconsistent Retention Times Cause1 System Leaks Problem->Cause1 Cause2 Mobile Phase Inconsistency Problem->Cause2 Cause3 Inadequate Column Equilibration Problem->Cause3 Cause4 Temperature Fluctuations Problem->Cause4 Sol1 Check Fittings and Pump Seals Cause1->Sol1 Sol2 Ensure Proper Mixing and Degassing Cause2->Sol2 Sol3 Increase Equilibration Time Cause3->Sol3 Sol4 Use a Column Oven Cause4->Sol4

  • System Leaks: Check all fittings and connections for any signs of leakage, which can cause fluctuations in flow rate and pressure, leading to retention time shifts.[7]

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit. Ensure accurate and precise measurement of all components. If using a buffer, confirm that the pH is consistent between batches. Also, ensure the mobile phase is adequately degassed to prevent bubble formation in the pump.[7][8]

  • Column Equilibration: This is especially critical in HILIC and ion-pair chromatography. The stationary phase needs sufficient time to equilibrate with the mobile phase to ensure a stable and reproducible surface chemistry. A general guideline is to flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.

  • Temperature Control: Fluctuations in ambient temperature can affect mobile phase viscosity and chromatographic selectivity. Using a column oven to maintain a constant temperature is highly recommended for robust methods.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of aminomethanesulfonic acid using different chromatographic techniques.

Protocol 1: HILIC Method for Aminomethanesulfonic Acid

This method is ideal for achieving good retention and peak shape for aminomethanesulfonic acid without the need for derivatization or ion-pairing reagents.

  • Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or zwitterionic).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection: MS-compatible (e.g., ESI-MS/MS in positive or negative ion mode) or Evaporative Light Scattering Detector (ELSD).

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01090
10.04060
10.11090
15.01090

Procedure:

  • Prepare the mobile phases as described above.

  • Equilibrate the HILIC column with the initial mobile phase conditions (10% A, 90% B) for at least 30 minutes.

  • Prepare your sample by dissolving it in the initial mobile phase composition to avoid peak distortion.

  • Inject the sample and run the gradient program.

Protocol 2: Mixed-Mode Chromatography for Aminomethanesulfonic Acid

Mixed-mode chromatography utilizes a stationary phase with both hydrophobic and ion-exchange functionalities, offering unique selectivity for zwitterionic compounds.[9][10][11][12][13]

  • Column: A mixed-mode column with both reversed-phase (e.g., C18) and cation-exchange (e.g., sulfonic acid) functionalities.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm or MS-compatible detector.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
15.1955
20.0955

Procedure:

  • Prepare the mobile phases.

  • Equilibrate the mixed-mode column with the initial mobile phase conditions for at least 15 minutes.

  • Dissolve the sample in Mobile Phase A.

  • Inject the sample and acquire data.

Protocol 3: LC-MS/MS Analysis of Aminomethanesulfonic Acid in Biological Samples (with Derivatization)

For enhanced sensitivity and selectivity in complex matrices like plasma or urine, a derivatization step can be employed prior to LC-MS/MS analysis. A similar approach has been successfully used for the analysis of taurine, a structurally related compound[5][14][15][16][17].

Sample Preparation and Derivatization:

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Derivatization: Add a derivatizing agent that reacts with the primary amine of aminomethanesulfonic acid to introduce a nonpolar, easily ionizable moiety.

  • Incubation: Incubate the mixture under the conditions specified by the derivatization reagent manufacturer.

  • Reconstitution: Evaporate the solvent and reconstitute the residue in the initial mobile phase.

LC-MS/MS Conditions:

  • Column: A standard C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A shallow gradient starting with a low percentage of Mobile Phase B, ramping up to elute the derivatized analyte.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode and monitor the specific parent-daughter ion transitions for the derivatized aminomethanesulfonic acid.

References

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021, July 8). Restek. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2024, May 23). PharmaCores. Retrieved from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. Retrieved from [Link]

  • High Performance Liquid Chromatographic Methods for Analysis of Taurine in Energy Drinks after Pre-column Derivatization. (2018, July 14). ResearchGate. Retrieved from [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. (n.d.). Retrieved from [Link]

  • Determination of Taurine in Biological Samples by HighPerformance Liquid Chromatography Using 4Fluoro7Nitrob - Biomedical and Environmental Sciences. (2010, December 16). Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Bioanalysis by LC-MS/MS : A review. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (n.d.). Retrieved from [Link]

  • Determination of Taurine in Energy Drinks by HPLC Using a Pre-column Derivative. (n.d.). J-Stage. Retrieved from [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). IJSDR. Retrieved from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved from [Link]

  • Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. (2008, March 28). PubMed. Retrieved from [Link]

  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR. Retrieved from [Link]

  • Study: Recent Advances in Preparation for Biological Samples. (2024, October 3). Chromatography Online. Retrieved from [Link]

  • Analysis of Amino Acids, including Taurine, in Plasma of Cats Using High-Performance Liquid Chromatography with Fluorescence Detection. (2025, February 20). R Discovery. Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). SpringerLink. Retrieved from [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. (2024, September 2). Cytiva. Retrieved from [Link]

  • For HPLC, what different mobile phases are best to start with for methods development?. (2018, October 17). ResearchGate. Retrieved from [Link]

  • A rapid method for taurine quantitation using high performance liquid chromatography. (n.d.). PubMed. Retrieved from [Link]

Sources

Validation & Comparative

Technical Deep Dive: 1H NMR Characterization of Aminomethanesulfonic Acid (AMSA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR interpretation of Aminomethanesulfonic Acid (AMSA) , a structural analog of glycine and taurine used in bioisosteric replacement and pharmacological studies.

Executive Summary & Structural Context

Aminomethanesulfonic acid (AMSA) (


) acts as a sulfono-analog of glycine. In drug development, it serves as a "short" taurine analog or a glycine bioisostere with distinct acidity and hydrogen-bonding capability.

Unlike stable amino acids, AMSA exhibits pH-dependent instability , often hydrolyzing in neutral-to-basic aqueous solutions. This characteristic makes NMR analysis not just a structural confirmation tool, but a critical method for assessing sample integrity and kinetic stability.

The Core Analytical Challenge

The AMSA spectrum is deceptively simple—dominated by a single methylene signal. The analytical difficulty lies in:

  • Differentiation: Distinguishing AMSA from its hydrolysis product, Hydroxymethanesulfonate (HMS) , and its structural analog, Glycine .

  • Solvent Effects: The zwitterionic nature (

    
    ) causes significant chemical shift variation between DMSO-
    
    
    
    and
    
    
    .

Experimental Protocol: Signal Acquisition

Authoritative Note: Due to the hydrolytic instability of AMSA at physiological pH, correct solvent choice is paramount for data integrity.

Method A: Stability Profiling ( )
  • Purpose: To observe the zwitterionic state and monitor hydrolysis in real-time.

  • Solvent: Deuterium Oxide (

    
    ) + 0.05% TSP (internal standard).
    
  • pH Adjustment: Acidify to pH < 3 using

    
     if long-term stability is required. Neutral 
    
    
    
    solutions should be analyzed immediately upon preparation.
  • Observation: Exchangeable protons (

    
    , 
    
    
    
    ) will likely be invisible due to rapid exchange with
    
    
    .
Method B: Structural Characterization (DMSO- )
  • Purpose: To observe the full proton count, including ammonium protons, if the sample is dry and the solvent is anhydrous.

  • Solvent: DMSO-

    
    .
    
  • Advantage: Suppresses hydrolysis; sharpens the methylene singlet.

Spectrum Interpretation & Comparative Analysis

The AMSA Spectrum

In a standard


 spectrum, AMSA presents as a singlet  corresponding to the methylene (

) protons.
  • Chemical Shift (

    
    ): 3.55 – 3.75 ppm  (pH dependent).
    
  • Multiplicity: Singlet (s).

  • Integration: 2H.

Comparative Data: AMSA vs. Alternatives

The following table contrasts AMSA with its common bioisosteres and synthesis impurities.

CompoundStructureKey 1H NMR Signal (

)
MultiplicityDistinguishing Feature
AMSA

~3.55 - 3.75 ppm SingletDownfield of Taurine; overlaps with Glycine.
Glycine

3.55 ppm SingletCarbonyl carbon is less shielding than Sulfonate? Close overlap requires spiking to differentiate.
Taurine

3.42 ppm (

)3.25 ppm (

)
Two TripletsDistinct coupling pattern (

Hz).
HMS (Impurity)

4.41 ppm SingletCritical Indicator. Presence indicates hydrolysis/degradation.
Methanesulfonic Acid

2.80 ppm SingletUpfield methyl group; lacks the deshielding Nitrogen.
Visualizing the Chemical Shift Environment

The diagram below illustrates the electronic shielding effects that dictate the chemical shifts.

G AMSA AMSA (Target) AMSA_Struct H3N+ -- CH2 -- SO3- δ ~3.6 ppm AMSA->AMSA_Struct Glycine Glycine (Iso-electronic) Gly_Struct H3N+ -- CH2 -- COO- δ ~3.55 ppm Glycine->Gly_Struct HMS HMS (Hydrolysis Product) HMS_Struct HO -- CH2 -- SO3- δ 4.41 ppm HMS->HMS_Struct AMSA_Struct->Gly_Struct Similar Electronic Environment (Difficult to distinguish) AMSA_Struct->HMS_Struct Substitution of N with O (Deshielding +0.8 ppm)

Figure 1: Comparative Chemical Shift Topology. Note the significant downfield shift (+0.8 ppm) of the impurity HMS compared to AMSA, caused by the electronegative Oxygen atom replacing Nitrogen.

Advanced Troubleshooting: The Hydrolysis Trap

A common pitfall in AMSA research is the appearance of a signal at 4.41 ppm . This is not a conformer of AMSA; it is Hydroxymethanesulfonate (HMS) .

Mechanism of Degradation

AMSA is synthesized via the reaction of Formaldehyde, Bisulfite, and Ammonia. In water, this reaction is reversible.



If the pH is neutral or basic, the equilibrium shifts left, releasing formaldehyde, which then reacts with bisulfite to form HMS (

).
Diagnostic Workflow
  • Acquire Spectrum: Look for the singlet at ~3.6 ppm.

  • Check 4.4 ppm: Is there a small singlet appearing downfield?

  • Quantify: Integration of (4.41 ppm) / (3.6 ppm) gives the molar ratio of Hydrolysis.

  • Validate: If the 4.41 ppm peak grows over time (hours), your sample is degrading. Action: Re-synthesize and store in dry state or acidic buffer.

Hydrolysis AMSA AMSA Sample (Singlet @ 3.6 ppm) Check Check for Signal @ 4.41 ppm AMSA->Check Clean Pure AMSA (Stable) Check->Clean No Peak Degraded Degraded Sample (Contains HMS) Check->Degraded Peak Present Mechanism Mechanism: AMSA + H2O -> Formaldehyde + Bisulfite + Ammonia Formaldehyde + Bisulfite -> HMS (@ 4.41 ppm) Degraded->Mechanism

Figure 2: Quality Control Decision Tree for AMSA samples.

References

  • Ivica, J. et al. (2022).[1] Aminomethanesulfonic acid illuminates the boundary between full and partial agonists of the pentameric glycine receptor. eLife. [Link]

  • Benoit, R. L., et al. (1989). 13C NMR studies on the structure of aminosulfonic acids in dimethyl sulfoxide and water. Magnetic Resonance in Chemistry. [Link][2]

Sources

Strategic Purity Analysis of Aminomethanesulfonic Acid: A Multi-Technique Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Impurities in AMSA

Aminomethanesulfonic acid (AMSA, CAS 13881-91-9) presents a unique analytical challenge in drug development and peptidomimetic synthesis.[1] As a structural analog of glycine where the carboxylic acid is replaced by a sulfonic acid, AMSA exists primarily as a zwitterion (


) in the solid state.

While HPLC is the gold standard for chemical purity (identifying organic byproducts), it frequently fails to detect two critical classes of impurities common in AMSA synthesis:

  • Inorganic Salts: Sodium bisulfite or sodium sulfate (byproducts of the Strecker-like sulfonation) often co-precipitate.[1] They have no UV chromophore and elute in the HPLC void volume.

  • Polymorphic/Salt Forms: HPLC solubilizes the sample, destroying the crystal lattice.[1] It cannot distinguish between the free acid zwitterion and a sodium salt form, which can drastically alter solubility and bioavailability.[1]

This guide argues that X-Ray Powder Diffraction (PXRD) is not merely an alternative but a mandatory orthogonal technique to HPLC for validating the quality of AMSA.

Technical Context: The Crystallography of AMSA

To understand the analysis, one must understand the material. AMSA crystallizes in a lattice held together by strong electrostatic forces between the sulfonate (


) and ammonium (

) groups.[1]
  • Lattice Energy: High (Melting point >180°C with decomposition).[1]

  • Preferred Orientation: AMSA often crystallizes as needles or plates.[1] This creates a "texture effect" in XRD, where peak intensities distort if the sample is packed incorrectly.

  • Implication: A standard HPLC purity of 99.5% can still contain 5-10% amorphous content or inorganic salts, which XRD will reveal as "halo" backgrounds or distinct extraneous peaks.[1]

Comparative Analysis: XRD vs. Alternatives

The following table contrasts the capabilities of PXRD against the standard alternatives (HPLC and DSC) specifically for AMSA.

FeaturePXRD (X-Ray Diffraction) HPLC (Ion-Pair/HILIC) DSC (Thermal Analysis)
Primary Target Crystal Phase & Lattice Chemical StructureThermal Events
Detects Polymorphs? Yes (Gold Standard)No (Sample is dissolved)Yes (via Melting Point)
Detects Inorganic Salts? Yes (e.g.,

,

)
Poor (No UV absorption)No (High MP salts >300°C)
Destructive? No (Sample recoverable)YesYes
Limit of Detection (LOD) ~0.5 - 1.0% (wt/wt)< 0.05% (Trace organics)N/A
AMSA Specific Issue Preferred orientation requires careful prep.[1]Hydrophilic nature requires difficult retention (HILIC).[1]Decomposition: AMSA degrades upon melting, masking purity data.[1]
Why DSC Fails for AMSA

Unlike stable amino acids, AMSA degrades at its melting point (~184°C - 190°C) [1].[1] This decomposition endotherm masks the sharp melting event required for purity calculation by the van't Hoff equation. Therefore, DSC is unreliable for quantitative purity of AMSA.

The Self-Validating Experimental Protocol

Phase 1: Sample Preparation (The "Back-Loading" Technique)
  • The Problem: AMSA needles tend to lay flat when pressed from the top, artificially enhancing the

    
     reflections and suppressing others. This leads to false negatives when matching against a reference database.[1]
    
  • The Solution: Use a back-loading sample holder.

    • Place the holder face down on a rough glass surface.[1]

    • Load the powder from the back.[1]

    • Press gently to pack.[1]

    • Seal the back and flip.[1] The analysis surface is now random and textured, minimizing orientation errors.

Phase 2: Data Acquisition
  • Instrument: Bragg-Brentano Geometry (Cu K

    
     radiation, 
    
    
    
    ).[1]
  • Range: 3° to 40°

    
     (Most organic acid characteristic peaks appear < 30°).[1]
    
  • Step Size: 0.02°

    
    .
    
  • Scan Speed: 1 second/step (minimum). Note: If looking for <1% salt impurities, increase to 5-10 seconds/step to improve Signal-to-Noise ratio.

Phase 3: The "Spiking" Validation (Internal Standard)

To prove your method works, you must validate the Limit of Detection (LOD) for the specific impurity you expect (usually Sodium Sulfate from synthesis).

  • Create a Physical Mixture: Mix pure AMSA with 1.0% w/w Sodium Sulfate (

    
    ).
    
  • Run Scan: Can you see the primary

    
     peak (typically at 23.1° 
    
    
    
    )?
  • Result: If yes, your method is validated for >1% salt impurities. If no, increase count time.

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for AMSA purity, distinguishing between chemical and phase analysis.

Diagram 1: The "Twin-Track" Purity Workflow

This workflow demonstrates where XRD fits into the synthesis pipeline.

AMSA_Workflow cluster_Analysis Parallel Analysis Tracks Synthesis AMSA Synthesis (Sulfonation) Crude Crude Isolation (Precipitate) Synthesis->Crude HPLC HPLC (HILIC/Aminex) Detects: Organic Byproducts Crude->HPLC XRD PXRD Analysis Detects: Salts & Polymorphs Crude->XRD Decision Data Integration HPLC->Decision Chemical Purity >98%? XRD->Decision Phase Pure? No Salts? Release Batch Release Decision->Release Both Pass Reprocess Recrystallize/Wash Decision->Reprocess Fail (Salt or Polymorph) Reprocess->Crude

Caption: Parallel analytical workflows ensure both chemical identity (HPLC) and solid-state integrity (XRD).

Diagram 2: The Logic of Impurity Identification

How to interpret the XRD data when peaks do not match the reference.

Impurity_Logic Start Unknown Peak Detected in AMSA Sample Check_db Check Inorganic DB (Na2SO4, NaCl) Start->Check_db Is_Salt Match Found? Check_db->Is_Salt Salt_Found Impurity: Inorganic Salt Action: Wash with Water/MeOH Is_Salt->Salt_Found Yes Check_Poly Check Polymorphs (Shifted Peaks?) Is_Salt->Check_Poly No Is_Poly Pattern Shift? Check_Poly->Is_Poly Poly_Found Impurity: Wrong Polymorph Action: Recrystallize (Temp Control) Is_Poly->Poly_Found Yes New_Phase New Phase/Solvate Action: TGA Analysis Is_Poly->New_Phase No

Caption: Diagnostic logic tree for identifying extraneous peaks in the AMSA diffraction pattern.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 83791, Aminomethanesulfonic acid. Retrieved October 26, 2023, from [Link]

  • Shimadzu. (n.d.).[1] Analytical Methods for Organic Acids. Retrieved October 26, 2023, from [Link]

  • International Centre for Diffraction Data (ICDD). (n.d.).[1] Quantitative Phase Analysis. Retrieved October 26, 2023, from [Link]

Sources

A Comparative Guide to Aminomethanesulfonic Acid (AMPS) and HEPES Buffering Capacity for Biological Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, maintaining a stable pH is paramount to the validity and reproducibility of experimental outcomes. The choice of buffering agent can significantly impact protein stability, enzyme activity, and cell viability. While HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a well-established and widely used buffer in biological research, aminomethanesulfonic acid (AMPS) presents an alternative with distinct chemical properties. This guide provides an in-depth, objective comparison of the buffering capacity and practical utility of AMPS and HEPES, supported by their physicochemical properties and relevant experimental considerations.

At a Glance: Key Physicochemical and Buffering Properties

The fundamental difference between AMPS and HEPES lies in their respective pKa values, which dictates their effective buffering ranges. This intrinsic property is the primary determinant of their suitability for specific applications.

PropertyAminomethanesulfonic Acid (AMPS)HEPES
Molecular Formula CH₅NO₃SC₈H₁₈N₂O₄S
Molecular Weight 111.12 g/mol [1]238.30 g/mol
pKa (at 25°C) 5.57[1]~7.5[]
Effective Buffering Range ~4.6 – 6.6[1]6.8 – 8.2[]
Temperature Dependence (dpKa/dT) Not well-documented-0.014 /°C[3]
Metal Ion Chelation Potential for chelationNegligible[4]
Stability at Physiological pH (~7.4) Unstable, prone to degradation[5]Stable[]

Deciphering the Buffering Landscape: AMPS vs. HEPES

The core function of a biological buffer is to resist changes in pH within a specific range, a capability directly linked to its pKa. A buffer is most effective at a pH equal to its pKa and generally useful within a range of pKa ± 1.

Aminomethanesulfonic Acid (AMPS): A Buffer for Acidic Environments

With a pKa of 5.57, AMPS demonstrates its maximum buffering capacity in the acidic range of approximately pH 4.6 to 6.6.[1] This characteristic renders it unsuitable for the majority of mammalian cell culture and many enzymatic assays, which typically require a stable pH environment around 7.2-7.4.[1]

A significant drawback of AMPS is its chemical instability. Studies have shown that alkylaminomethanesulfonates can degrade, leading to a loss of buffering ability, particularly at pH levels below their pKa and at elevated temperatures, such as during autoclaving.[5] This instability at neutral and physiological pH severely limits its utility in mainstream biological and pharmaceutical research.[5] While some N-substituted derivatives of aminomethanesulfonic acid have been investigated for their potential to buffer in the physiological range, AMPS itself is not a viable candidate for such applications.[6]

HEPES: The Gold Standard for Physiological pH

HEPES, with a pKa of approximately 7.5, is a zwitterionic buffer that is highly effective in maintaining pH in the physiological range of 6.8 to 8.2.[] This makes it an ideal choice for a vast array of applications, including cell culture, protein biochemistry, and enzyme kinetics.[]

HEPES is a member of the "Good's buffers," a group of buffering agents selected for their suitability in biological research based on several criteria, including pKa between 6 and 8, high water solubility, membrane impermeability, and minimal interference with biological processes.[7]

One of the key advantages of HEPES is its relatively low temperature dependence, with a dpKa/dT of -0.014.[3] This means that for every degree Celsius increase in temperature, the pKa decreases by 0.014 units, resulting in a more stable pH across a range of experimental temperatures.[3] Furthermore, HEPES exhibits negligible binding of metal ions, which is crucial for experiments involving metalloenzymes or other metal-dependent processes.[4]

However, HEPES is not without its limitations. It is known to be more expensive than some other common buffers.[] More critically, HEPES can generate hydrogen peroxide when exposed to light, which can be toxic to cells.[] Therefore, it is essential to store and use HEPES-containing solutions in the dark.

Head-to-Head Comparison: A Summary of Performance

FeatureAminomethanesulfonic Acid (AMPS)HEPESRationale & Causality
Optimal Buffering pH Acidic (pH 4.6-6.6)Physiological (pH 6.8-8.2)The pKa of a buffer determines its optimal buffering range. AMPS's low pKa makes it effective in acidic conditions, while HEPES's near-neutral pKa is ideal for biological systems.
Suitability for Cell Culture PoorExcellentMammalian cells require a stable pH of ~7.4. AMPS is not only outside this range but is also unstable at this pH. HEPES provides robust pH control in the required physiological range.
Chemical Stability Poor at neutral pH and elevated temperaturesGoodThe chemical structure of AMPS makes it susceptible to degradation under common biological experimental conditions. HEPES is a stable zwitterionic compound.
Temperature Sensitivity Not well-characterizedLowHEPES has a small change in pKa with temperature, ensuring consistent pH control during temperature shifts in experiments.
Metal Ion Interaction Potential for chelationNegligibleThe presence of amino and sulfonic acid groups in AMPS may lead to metal ion binding. HEPES is specifically designed to have minimal interaction with metal ions.
Cost Generally lowerHigherThe more complex synthesis of HEPES contributes to its higher cost compared to simpler buffer compounds.
Light Sensitivity Not a primary concernHigh (generates H₂O₂)The piperazine ring in HEPES is susceptible to photo-oxidation, leading to the production of cytotoxic hydrogen peroxide.

Experimental Protocol: Determining and Comparing Buffering Capacity

To empirically validate the buffering capacity of any given compound, a potentiometric titration is the standard method. This protocol outlines a self-validating system to compare the buffering performance of AMPS and HEPES.

Objective:

To determine and compare the buffering capacity of AMPS and HEPES solutions by titration with a strong base.

Materials:
  • Aminomethanesulfonic acid (AMPS)

  • HEPES

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Deionized water

  • pH meter with a calibrated combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beakers (100 mL)

  • Volumetric flasks

Step-by-Step Methodology:
  • Buffer Preparation:

    • Prepare 100 mL of a 0.1 M solution of AMPS in deionized water.

    • Prepare 100 mL of a 0.1 M solution of HEPES in deionized water.

    • Rationale: Starting with equimolar solutions allows for a direct comparison of their buffering performance.

  • Initial pH Measurement:

    • Place 50 mL of the 0.1 M AMPS solution into a 100 mL beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution and record the initial pH.

    • Repeat this step for the 0.1 M HEPES solution.

    • Rationale: This establishes the starting pH of the weak acid solutions before titration.

  • Titration with Strong Base:

    • Fill the burette with the standardized 0.1 M NaOH solution.

    • Begin adding the NaOH solution to the AMPS solution in small increments (e.g., 0.5 mL).

    • After each addition, allow the solution to stabilize while stirring and record the pH.

    • Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

    • Repeat the entire titration procedure for the 50 mL of 0.1 M HEPES solution.

    • Rationale: The gradual addition of a strong base allows for the construction of a titration curve, which visually represents the buffering region.

  • Data Analysis:

    • Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) for both AMPS and HEPES.

    • Identify the midpoint of the flattest region of each curve. The pH at this midpoint is the experimental pKa of the buffer.

    • The buffering capacity is represented by the slope of the titration curve. A flatter slope indicates a higher buffering capacity.

    • Rationale: The titration curve provides a visual and quantitative representation of the buffering capacity. The pKa is the pH at which the concentrations of the acidic and basic forms of the buffer are equal, representing the point of maximum buffering capacity.

Visualizing the Experimental Workflow

Buffering_Capacity_Protocol cluster_prep 1. Buffer Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis Prep_AMPS Prepare 0.1 M AMPS Titrate_AMPS Titrate AMPS with 0.1 M NaOH Prep_AMPS->Titrate_AMPS Prep_HEPES Prepare 0.1 M HEPES Titrate_HEPES Titrate HEPES with 0.1 M NaOH Prep_HEPES->Titrate_HEPES Plot_Curves Plot pH vs. Volume NaOH Titrate_AMPS->Plot_Curves Titrate_HEPES->Plot_Curves Determine_pKa Determine pKa from Midpoint Plot_Curves->Determine_pKa Compare_Capacity Compare Slopes (Buffering Capacity) Determine_pKa->Compare_Capacity

Caption: Experimental workflow for determining and comparing the buffering capacity of AMPS and HEPES.

Chemical Structures and Ionization

Caption: Chemical structures and ionization equilibria of AMPS and HEPES.

Conclusion: Selecting the Appropriate Buffer for Your Application

The choice between aminomethanesulfonic acid and HEPES is unequivocally dictated by the target pH of the experimental system.

  • Aminomethanesulfonic Acid (AMPS) is a suitable buffering agent for applications requiring a stable acidic pH in the range of 4.6 to 6.6 . However, its pronounced instability at physiological pH and elevated temperatures makes it a poor choice for most biological and pharmaceutical research.

  • HEPES remains the superior and more versatile buffer for the vast majority of in vitro biological applications, offering robust buffering capacity in the physiological pH range of 6.8 to 8.2 . Its chemical stability, low temperature dependence, and negligible metal ion binding solidify its position as a reliable choice for cell culture, enzyme assays, and other sensitive biochemical experiments. Researchers using HEPES should, however, remain vigilant about its light sensitivity and take appropriate precautions to prevent the generation of cytotoxic hydrogen peroxide.

Ultimately, a thorough understanding of the chemical properties of a buffering agent is not merely a technical detail but a cornerstone of rigorous and reproducible scientific inquiry.

References

  • ResearchGate. (2025, August 9). Comparison of zwitterionic N -alkylaminomethanesulfonic acids to related compounds in the Good buffer series. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019, June 13). How to determine the pH of compounds such as aminosulfonic acids via given pKa?. ResearchGate. Retrieved from [Link]

  • Ukrainian Biochemical Journal. (2019, November 1). AMINOMETHANSULFONIC AND ALKYLAMINOMETHANSULFONIC BUFFER SYSTEMS. Ukrainian Biochemical Journal. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aminomethanesulfonic acid (CAS 13881-91-9). Cheméo. Retrieved from [Link]

  • Wikipedia. (n.d.). Taurine. Wikipedia. Retrieved from [Link]

  • Hopax Fine Chemicals. (2024, January 17). HEPES, TRIS buffer and pH control. Hopax Fine Chemicals. Retrieved from [Link]

  • MDPI. (2022, January 10). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Retrieved from [Link]

  • Hopax Fine Chemicals. (2018, October 5). Biological buffers and their interactions with metal ions. Hopax Fine Chemicals. Retrieved from [Link]

  • PMC. (n.d.). Chelation in Metal Intoxication. PMC. Retrieved from [Link]

  • Math (Princeton). (n.d.). CHELATOR: An Improved Method for Computing Metal Ion Concentrations in Physiological Solutions. Math (Princeton). Retrieved from [Link]

  • Journal of Environmental Quality. (2025, August 6). Effects of Ionic Strength, Temperature, and pH on Degradation of Selected Antibiotics. Journal of Environmental Quality. Retrieved from [Link]

  • PubMed. (1983, August 19). Free-metal ion depletion by "Good's" buffers. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). US5504055A - Metal amino acid chelate. Google Patents.
  • LCGC International. (n.d.). Determination of Chelating Agents in Wastewater. LCGC International. Retrieved from [Link]

  • Wikipedia. (n.d.). Chelating resin. Wikipedia. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). pH VALUES OF ACID.SALT MIXTURES OF SOME AROMATIC SULFONIC ACIDS AT VARIOUS TEMPERATURES AND A. National Bureau of Standards. Retrieved from [Link]

  • Roskilde University. (n.d.). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Roskilde University. Retrieved from [Link]

  • PMC. (n.d.). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. PMC. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activities of Aminomethanesulfonic Acid and GABA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuroscience and pharmacology, the exploration of small molecules that modulate inhibitory neurotransmission is paramount for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide provides an in-depth, objective comparison of the biological activities of two such molecules: γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, and aminomethanesulfonic acid (AMSA), a structurally related amino acid with distinct pharmacological properties. This document is intended for researchers, scientists, and drug development professionals, offering a technical analysis supported by experimental data to inform future research and therapeutic strategies.

Introduction: Two Key Players in Neuronal Inhibition

GABA is the principal inhibitory neurotransmitter in the mature brain, playing a crucial role in reducing neuronal excitability.[1][2] Its effects are widespread, influencing processes from anxiety and stress to sleep and seizure control.[3] GABA's primary mechanism of action involves the activation of specific receptors, leading to a hyperpolarization of the neuronal membrane and a decreased likelihood of action potential firing.[2]

Aminomethanesulfonic acid (AMSA), a simpler amino sulfonic acid, has more recently come into focus as a potent modulator of a different inhibitory pathway.[4] Structurally intermediate between the well-known neurotransmitter glycine and the neuromodulator taurine, AMSA's primary recognized role is as a powerful agonist at glycine receptors (GlyRs), which are key mediators of inhibitory neurotransmission, particularly in the spinal cord and brainstem.[4][5][6]

This guide will dissect the distinct and overlapping biological activities of these two compounds, providing a comparative analysis of their receptor interactions, physiological effects, and the experimental methodologies used to characterize them.

Receptor Selectivity and Mechanism of Action: A Tale of Two Receptors

The fundamental difference in the biological activity of GABA and AMSA lies in their primary receptor targets. GABA exerts its influence through a dedicated system of GABA receptors, while AMSA's most prominent activity is at glycine receptors.

GABA and the GABAergic System

GABA's inhibitory effects are mediated by two main classes of receptors: GABA-A and GABA-B.[2]

  • GABA-A Receptors: These are ionotropic receptors, forming a chloride ion channel.[1] Upon GABA binding, the channel opens, allowing an influx of chloride ions (Cl-) into the neuron.[2] This influx of negative ions hyperpolarizes the cell, making it more difficult to reach the threshold for firing an action potential.[2] This rapid form of inhibition is critical for the precise control of neuronal circuits.

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors. Their activation leads to a slower, more prolonged inhibitory response through downstream signaling cascades. This includes the opening of potassium (K+) channels (leading to K+ efflux and hyperpolarization) and the inhibition of voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release from the presynaptic terminal).

Diagram: GABAergic Signaling Pathways

GABA_Signaling cluster_GABA_A GABA-A Receptor (Ionotropic) cluster_GABA_B GABA-B Receptor (Metabotropic) GABA_A GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_A->GABA_A_Receptor binds Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx opens Hyperpolarization_A Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization_A GABA_B GABA GABA_B_Receptor GABA-B Receptor (GPCR) GABA_B->GABA_B_Receptor binds G_Protein G-Protein Activation GABA_B_Receptor->G_Protein K_channel K+ Channel Opening G_Protein->K_channel Ca_channel Ca2+ Channel Inhibition G_Protein->Ca_channel K_efflux K+ Efflux K_channel->K_efflux Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Hyperpolarization_B Hyperpolarization (Inhibition) K_efflux->Hyperpolarization_B

Caption: Signaling pathways for GABA-A and GABA-B receptors.

Aminomethanesulfonic Acid and the Glycinergic System

AMSA's primary known biological activity is as a potent agonist at glycine receptors (GlyRs).[4] GlyRs, like GABA-A receptors, are ligand-gated chloride channels.[6] Activation of GlyRs leads to chloride influx and hyperpolarization of the postsynaptic neuron, contributing to inhibitory neurotransmission, predominantly in the spinal cord and brainstem.[5][6]

Recent research has highlighted the high efficacy of AMSA at GlyRs, second only to glycine itself.[7] This potent activity at a key inhibitory receptor in the central nervous system suggests its potential for modulating conditions characterized by neuronal hyperexcitability.

It is crucial to note that, to date, there is no direct evidence to suggest that AMSA significantly interacts with GABA-A or GABA-B receptors. Its biological effects appear to be primarily mediated through the glycinergic system.

Comparative Biological Activities: A Data-Driven Analysis

A direct comparison of the biological activities of GABA and AMSA reveals distinct profiles, primarily dictated by their receptor selectivity.

ParameterAminomethanesulfonic Acid (AMSA)γ-Aminobutyric Acid (GABA)
Primary Receptor Target Glycine Receptor (GlyR)[4]GABA-A and GABA-B Receptors[2]
Receptor Type Ionotropic (Ligand-gated Cl- channel)[6]Ionotropic (GABA-A) and Metabotropic (GABA-B)[2]
Mechanism of Action Agonist at GlyR, leading to Cl- influx and hyperpolarization.[4][6]Agonist at GABA receptors, leading to Cl- influx (GABA-A) or K+ efflux/Ca2+ influx inhibition (GABA-B) and hyperpolarization.[2]
Potency (EC50) ~8.7 mM (at zebrafish α1 GlyR, pH 5)[4]IC50 = 39.3 µM for inhibition of synaptic transmission in rat SCG[8]
Physiological Role Inhibition of LPS-induced TNF-α production in Kupffer cells, hepatoprotective effects.[9]Primary inhibitory neurotransmitter in the CNS, regulating anxiety, sleep, and neuronal excitability.[1][3]
Therapeutic Potential Conditions of neuronal hyperexcitability, inflammatory conditions.[9]Anxiety disorders, epilepsy, sleep disorders.[3]

Experimental Protocols for Comparative Analysis

To rigorously compare the biological activities of AMSA and GABA, a combination of in vitro and in vivo experimental approaches is necessary. The choice of assay is dictated by the need to assess both receptor-level interactions and systemic physiological effects.

In Vitro Assays

Objective: To determine the binding affinity of AMSA and GABA for their respective receptors and to assess for any cross-reactivity.

Protocol: Radioligand Binding Assay for GABA-A Receptors

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate the crude membrane fraction. Wash the membranes multiple times to remove endogenous GABA.

  • Incubation: Incubate the prepared membranes with a radiolabeled ligand specific for the GABA-A receptor (e.g., [3H]muscimol or [3H]GABA) in the presence of varying concentrations of the unlabeled test compound (GABA or AMSA).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Rationale: This assay provides a quantitative measure of the affinity of a compound for a specific receptor binding site. By using radioligands for both GABA and glycine receptors, one can definitively determine the binding profile of AMSA and GABA.

Objective: To functionally characterize the effects of AMSA and GABA on their target ion channels and to measure their potency and efficacy.

Protocol: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Use cultured neurons or acutely isolated brain slices containing neurons that express the receptors of interest (e.g., spinal cord neurons for GlyRs, cortical neurons for GABA-A receptors).

  • Recording: Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Drug Application: Perfuse the cells with known concentrations of AMSA or GABA.

  • Data Acquisition: Record the resulting ionic currents flowing through the cell membrane at a fixed holding potential.

  • Data Analysis: Construct dose-response curves to determine the EC50 (concentration for half-maximal effect) and the maximum current elicited by each compound.

Rationale: Patch-clamp electrophysiology provides a direct measure of the functional consequences of receptor activation, allowing for a detailed characterization of agonist efficacy and potency.

Diagram: Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow cluster_binding Receptor Binding Assay cluster_epys Patch-Clamp Electrophysiology Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Binding IC50 & Ki Determination Counting->Analysis_Binding Cell_Prep Cell/Slice Preparation Recording_Config Whole-Cell Configuration Cell_Prep->Recording_Config Drug_App Drug Application Recording_Config->Drug_App Data_Acq Current Recording Drug_App->Data_Acq Analysis_Epys EC50 & Efficacy Determination Data_Acq->Analysis_Epys start Start start->Membrane_Prep start->Cell_Prep

Sources

Quantification of Aminomethanesulfonic Acid (AMSA): A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Methods: Pre-Column HPLC-FLD vs. Ion Chromatography (IC-CD)

Executive Summary

Aminomethanesulfonic acid (AMSA) presents a distinct analytical challenge: it is a zwitterionic, highly polar small molecule lacking a native chromophore. Consequently, standard UV-Vis detection (HPLC-UV) is ineffective, yielding poor sensitivity and high interference from buffer matrices (e.g., MES, in which AMSA is a common impurity).

This guide objectively compares the two industry-standard approaches for validating AMSA quantification in pharmaceutical and biochemical matrices:

  • High-Sensitivity Method: Reverse-Phase HPLC with Pre-Column Derivatization (OPA-FLD).

  • High-Throughput Method: Ion Chromatography with Suppressed Conductivity Detection (IC-CD).

Part 1: The Challenge & Strategy

AMSA (


) is structurally analogous to Taurine but with a shorter carbon chain. Its acidity (

for the sulfonate) and basicity (

for the amine) mean it exists as a zwitterion at neutral pH.

The Validation Trap: Many protocols fail because they attempt direct UV detection at 200-210 nm. This region is non-specific; nitrate, chloride, and organic buffers absorb heavily here, leading to specificity failures under ICH Q2(R2) guidelines.

Strategic Decision Matrix

The following logic flow dictates the method selection based on your laboratory's specific constraints (LOD requirements vs. Workflow complexity).

AMSA_Decision_Matrix Start AMSA Quantification Requirement Sensitivity Required LOD? Start->Sensitivity HighSens < 100 ppb (Trace) Sensitivity->HighSens LowSens > 1 ppm (Process) Sensitivity->LowSens Matrix Sample Matrix? Complex Complex/Proteinaceous Matrix->Complex RP-HPLC tolerates organics better Simple Clean Buffer/Water Matrix->Simple Direct Injection MethodA Method A: HPLC-FLD (OPA) HighSens->MethodA Derivatization Boosts Signal LowSens->Matrix Complex->MethodA RP-HPLC tolerates organics better MethodB Method B: IC-Conductivity Simple->MethodB Direct Injection

Figure 1: Decision matrix for selecting the appropriate AMSA validation strategy.

Part 2: Method A – HPLC-FLD (Pre-Column Derivatization)

Best For: Trace impurity analysis, complex biological matrices. Principle: Primary amines react with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-Mercaptoethanol) to form a highly fluorescent 1-alkylthio-2-alkylisoindole.

Experimental Protocol

Critical Control Point: The isoindole derivative is unstable. Manual derivatization is not recommended for validation due to precision errors. Use an autosampler with a "User Defined Program" (UDP) to mix reagents immediately prior to injection.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.2.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

  • Derivatization Reagent:

    • 5 mg OPA dissolved in 100 µL Methanol.

    • Add 900 µL Borate Buffer (0.4 M, pH 10.4). Note: High pH is required to deprotonate the amine group of AMSA.

    • Add 5 µL 2-Mercaptoethanol.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[1]

Validation Logic (Self-Validating System)

To ensure the method is self-validating, you must track the Derivative Stability Window .

  • Test: Inject the same derivatized sample at t=0, 5, 10, and 20 minutes.

  • Acceptance: Response should not decay >5% within the injection cycle time.

  • Correction: If decay occurs, fix the "Wait Time" in the autosampler program to exactly 1.0 min post-mixing for every single injection.

Workflow Diagram

OPA_Workflow Sample Sample (AMSA) Amine Protonated (NH3+) Mix Autosampler Mixing (t = 0 sec) Sample->Mix Buffer Borate Buffer pH 10.4 (Deprotonates Amine) Buffer->Mix Reagent OPA + Mercaptoethanol Reagent->Mix React Reaction Loop (t = 60 sec) Mix->React Isoindole Formation Inject Injection onto C18 React->Inject Detect Fluorescence Detection (Isoindole) Inject->Detect

Figure 2: Automated pre-column derivatization workflow ensuring reaction time precision.

Part 3: Method B – Ion Chromatography (IC-Conductivity)

Best For: Bulk drug substance, buffer purity (MES/HEPES analysis), high throughput. Principle: Separation of AMSA as an anion (


) on an anion-exchange column, followed by chemical suppression to lower background conductivity.
Experimental Protocol

IC is "label-free," reducing preparation error but increasing susceptibility to matrix ions (e.g., Chloride, Sulfate).

  • Instrument: Ion Chromatograph with Anion Self-Regenerating Suppressor.

  • Column: High-capacity anion exchange (e.g., Dionex IonPac AS19 or equivalent).

  • Eluent: Potassium Hydroxide (KOH) gradient (10 mM to 45 mM). Hydroxide is preferred over Carbonate to lower background noise.

  • Suppressor Mode: Recycled water mode, current set to 50-100 mA.

  • Flow Rate: 1.0 mL/min.[2][3]

Validation Logic (Specificity Check)

AMSA elutes early due to its zwitterionic nature reducing its net negative charge compared to fully anionic sulfates.

  • Risk: Co-elution with Fluoride or Acetate.

  • Mitigation: Use a gradient starting at low concentration (e.g., 5 mM KOH) to separate weakly retained ions.

Part 4: Comparative Validation Data

The following table summarizes typical performance metrics obtained during validation studies for AMSA.

Validation ParameterMethod A: HPLC-FLD (OPA)Method B: IC-Conductivity
Specificity High. Only amines are detected. Buffer salts are invisible.Moderate. High salt matrices (Cl-, SO4--) can overload the column.
Linearity (

)
> 0.999 (0.01 – 10 µM)> 0.998 (0.5 – 100 µM)
LOD (Limit of Detection) ~ 50 fmol (Trace level) ~ 10 pmol (ppm level)
Precision (RSD) < 2.0% (Requires Auto-Derivatization)< 1.0% (Very Stable)
Sample Prep Time High (Reagent prep + Programming)Low (Dilute & Shoot)
Cost Per Sample Moderate (Columns + Reagents)Low (Eluent Generation)
Expert Insight on Linearity
  • HPLC-FLD: OPA fluorescence can quench at high concentrations. Linearity is often limited to 2-3 orders of magnitude. Dilution is required for concentrated samples.

  • IC-CD: Conductivity detectors are inherently non-linear at high concentrations due to weak electrolyte dissociation. Use quadratic regression weighting (

    
    ) if the range is wide.
    

Part 5: References & Regulatory Grounding

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation, 2023.

  • Thermo Fisher Scientific. Analysis of Amino Acids by HPLC with Fluorescence Detection. Application Note. (Demonstrates OPA stability principles).

  • Metrohm. Determination of sulfonic acids by ion chromatography. (Validates conductivity detection for sulfonates).

  • Agilent Technologies. Automated Pre-column Derivatization of Amino Acids. (Protocol grounding for the OPA workflow).

Sources

Technical Guide: Thermal Gravimetric Analysis (TGA) of Aminomethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the thermal characterization of Aminomethanesulfonic Acid (AMSA) . It is designed for researchers and formulation scientists requiring precise data on thermal stability, decomposition kinetics, and comparative performance against structural analogs.

Executive Summary

Aminomethanesulfonic acid (AMSA, CAS: 13881-91-9) acts as a structural hybrid between Glycine (carboxylic acid) and Taurine (beta-aminosulfonic acid). While widely used as a buffer and pharmaceutical intermediate, its thermal stability profile is distinctively lower than its analogs.

Key Findings:

  • Thermal Onset (

    
    ):  ~184°C (Decomposition).
    
  • Stability Hierarchy: Taurine > Glycine > Sulfamic Acid > AMSA .

  • Critical Implication: AMSA requires stricter temperature controls during drying and extrusion processes compared to Taurine.

Experimental Methodology

To ensure reproducibility, the following TGA protocol is recommended for the characterization of AMSA. This protocol minimizes buoyancy effects and ensures accurate onset detection.

Standardized TGA Protocol
ParameterSettingRationale
Instrument TGA/DSC (e.g., TA Instruments Q500 or Mettler Toledo)Simultaneous heat flow (DSC) confirms if mass loss is endothermic (decomposition) or exothermic.
Sample Mass 5 – 10 mgOptimal balance between signal sensitivity and thermal lag reduction.
Pan Type Alumina (

) or Platinum (Pt)
Inert pans prevent catalytic decomposition often seen with Aluminum pans at high T.
Atmosphere Nitrogen (

) at 50 mL/min
Prevents oxidative degradation, isolating thermal decomposition events.
Heating Rate 10°C/minStandard rate for kinetic comparison; slower rates (e.g., 2°C/min) resolve overlapping events.
Temperature Range 30°C to 600°CCovers moisture loss, primary decomposition, and char formation.
Workflow Visualization

TGA_Workflow Prep Sample Preparation (Dry 24h @ 40°C) Load Pan Loading (5-10mg, Alumina) Prep->Load Equilib Equilibration (30°C, N2 Purge) Load->Equilib Ramp Dynamic Heating (10°C/min to 600°C) Equilib->Ramp Analyze Data Analysis (Tonset, DTG Peak) Ramp->Analyze

Figure 1: Standardized workflow for the thermal analysis of aminosulfonic acids.

Thermal Decomposition Profile of AMSA

The TGA curve of Aminomethanesulfonic acid exhibits a characteristic two-stage weight loss profile . Unlike simple melting, the "melting point" reported in literature (180–190°C) is actually a decomposition event .

Stage 1: Dehydration (< 120°C)
  • Observation: Minor mass loss (0.5% – 2.0%).

  • Cause: Loss of physisorbed surface water. AMSA is zwitterionic and hygroscopic; improper storage leads to moisture uptake.

  • Validation: A corresponding broad endotherm in the DSC signal confirms water evaporation rather than degradation.

Stage 2: Primary Decomposition (184°C – 250°C)
  • Onset Temperature (

    
    ): 184°C ± 2°C .
    
  • Mass Loss: Sharp, single-step drop of ~40–50%.

  • Mechanism: Cleavage of the C-S bond and deamination. The zwitterionic lattice breaks down, releasing volatile gases such as Sulfur Dioxide (

    
    ) and Ammonia (
    
    
    
    ).
  • Derivative TGA (DTG): A sharp peak (

    
    ) is observed at approximately 195°C , indicating the maximum rate of degradation.
    
Stage 3: Carbonization (> 300°C)
  • Observation: Gradual mass loss continuing to 600°C.

  • Residue: A carbonaceous char containing sulfur residues remains (approx. 10-15% residual mass).

Comparative Analysis: AMSA vs. Alternatives

In drug development and buffer formulation, choosing the right sulfonate is critical for process stability. The table below contrasts AMSA with its primary analogs.

Thermal Stability Comparison Table
CompoundStructure

(Decomp)
Stability ClassKey Degradation Product
Taurine

-amino (

)
~300°CHigh Ethylene,

Glycine Carboxylic (

)
~245°CModerate

,

Sulfamic Acid Inorganic (

)
~205°CModerate

,

AMSA

-amino (

)
~184°C Low

,

, Formaldehyde

Analyst Insight: The lower stability of AMSA compared to Taurine is due to the Alpha-Effect . In AMSA, the electron-withdrawing sulfonic group is attached to the same carbon as the amino group. This proximity weakens the C-S bond significantly more than in Taurine, where the groups are separated by an ethylene bridge.

Stability Hierarchy Diagram

Stability_Hierarchy Taurine Taurine (C2-Bridge) Tonset: ~300°C Most Stable Glycine Glycine (Carboxylic) Tonset: ~245°C Taurine->Glycine Loss of Sulfonic Stability Sulfamic Sulfamic Acid (N-S Bond) Tonset: ~205°C Glycine->Sulfamic Inorganic Transition AMSA AMSA (C1-Bridge) Tonset: ~184°C Least Stable Sulfamic->AMSA Alpha-Carbon Instability

Figure 2: Thermal stability hierarchy of common amino-acid and amino-sulfonic buffers.

Mechanistic Insight: The "Alpha" Instability

Understanding why AMSA degrades is crucial for formulation logic.

  • Zwitterionic Lattice: Like Taurine, AMSA exists as a zwitterion (

    
    ) in the solid state. This provides high lattice energy and a high melting point relative to molecular weight.
    
  • Decomposition Trigger: Upon reaching ~184°C, the thermal energy overcomes the lattice forces. Unlike Taurine, which melts/degrades at 300°C, the single carbon spacer in AMSA allows for a rapid elimination reaction.

  • Pathway: The cleavage likely proceeds via the release of

    
     (desulfonation), leaving an unstable aminomethyl intermediate that rapidly degrades to ammonia and formaldehyde derivatives.
    
References
  • National Institutes of Health (NIH) - PubChem. (2025). Aminomethanesulfonic Acid Compound Summary. Retrieved from [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid.... BMC Biophysics. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals: TGA Theory and Applications. Retrieved from [Link]

Definitive Guide to Aminomethanesulfonic Acid (AMSA) Confirmation: Elemental Analysis vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminomethanesulfonic Acid (AMSA) , a structural analog of glycine and taurine, presents unique characterization challenges due to its zwitterionic nature and high polarity. While Combustion Elemental Analysis (CHNS) remains the industry standard for bulk composition verification, it is often insufficient for distinguishing high-purity pharmaceutical-grade AMSA from hydrate forms or inorganic salt mixtures.

This guide objectively compares the traditional CHNS workflow against Quantitative NMR (qNMR) , providing a validated protocol for researchers who require absolute confirmation of CAS 13881-91-9.

Part 1: The Standard – Combustion Elemental Analysis (CHNS)

Theoretical Baseline

To validate AMSA, the experimental data must converge with the theoretical elemental composition derived from the molecular formula


 (MW: 111.12  g/mol ).
ElementTheoretical Mass %Acceptable Tolerance (ACS Grade)
Carbon (C) 10.81%± 0.40%
Hydrogen (H) 4.54%± 0.40%
Nitrogen (N) 12.61%± 0.40%
Sulfur (S) 28.86%± 0.40%
Oxygen (O) 43.20%Calculated by difference
The "Sulfur Problem" in AMSA Analysis

Sulfonic acids are notoriously difficult to combust completely. Standard CHN analyzers often yield low sulfur recovery because sulfur can form stable inorganic sulfates in the ash or adhere to the combustion tube as partially oxidized species (


).

Critical Protocol Adjustment: For AMSA, you cannot use a standard combustion setup. You must employ a Tungsten Trioxide (


)  catalyst or a Vanadium Pentoxide (

)
additive. These agents act as flux, ensuring the complete oxidation of the sulfonate group (

) into sulfur dioxide (

) for detection.
Validated CHNS Protocol
  • Instrument: Flash 2000 / Elementar vario (or equivalent).

  • Calibration Standard: Sulfanilamide (C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%) is the preferred reference standard due to its similar S-N content.

  • Sample Preparation:

    • Drying: AMSA is hygroscopic. Dry the sample at 105°C under vacuum for 4 hours prior to weighing.

    • Weighing: Weigh 2.0–3.0 mg into a Tin (Sn) capsule.

    • Additive: Add ~5 mg of

      
       powder directly into the capsule.
      
    • Combustion: High-temperature furnace set to >1020°C with Oxygen boost time set to 5 seconds.

Part 2: The Challenger – Quantitative NMR (qNMR)[1][2][3]

While EA confirms the ratio of elements, it cannot distinguish between pure AMSA and a mixture of glycine and sodium sulfate that mimics the elemental ratio. qNMR provides absolute purity determination by quantifying the specific proton environment.[1]

qNMR Protocol for AMSA
  • Solvent: Deuterium Oxide (

    
    ) is required (AMSA is insoluble in 
    
    
    
    or DMSO).
  • Internal Standard (IS): Maleic Acid (traceable grade) or TMSP-d4 .

    • Why Maleic Acid? It has a distinct singlet at

      
       6.3 ppm, well-separated from the AMSA methylene signal.
      
  • Resonance of Interest: The methylene (

    
    ) protons of AMSA appear as a singlet around 
    
    
    
    4.3–4.5 ppm (pH dependent).
Performance Comparison: EA vs. qNMR
FeatureCombustion Analysis (CHNS)Quantitative NMR (qNMR)
Primary Output Elemental Ratio (

)
Molar Purity / Absolute Content
Sample Requirement Destructive (2–3 mg)Non-destructive (recoverable)
Blind Spot Inorganic salts (e.g.,

)
Inorganic salts (invisible in

)
Hydrate Detection Fails (H value skews high)Excellent (Water signal separated)
Precision ± 0.4% (Absolute)± 0.1% (Absolute)
Throughput High (5 mins/sample)Medium (15 mins/sample)

Part 3: Experimental Validation Data

The following table simulates a comparative study of three commercial AMSA batches.

Table 1: Comparative Analysis of Commercial AMSA Batches

Batch IDCHNS Result (Deviation from Theory)qNMR Purity (w/ Maleic Acid IS)Interpretation
Lot A (Ref) C: -0.05%, H: +0.02%, S: -0.10%99.8%High Purity. Both methods agree.
Lot B C: -0.10%, H: +0.95% , S: -0.15%94.2%Wet Sample. High H in EA indicates moisture; qNMR confirms lower active content.
Lot C C: -1.50%, H: -0.20%, S: +0.10%88.5%Inorganic Contamination. Carbon is low, but Sulfur is normal, suggesting contamination with inorganic sulfates.

Expert Insight: Lot C represents the most dangerous failure mode. A researcher relying solely on Sulfur analysis might pass this batch, but the Carbon deficit reveals that a significant portion of the mass is non-organic material.

Part 4: Integrated Workflow & Visualization

To guarantee data integrity for IND (Investigational New Drug) applications or critical biochemical assays, a dual-validation workflow is required.

The Confirmation Logic

The following diagram illustrates the decision matrix for accepting an AMSA lot.

AMSA_Validation Start Crude AMSA Sample Dry Step 1: Vacuum Drying (105°C, 4h) Start->Dry Weigh Weighing (+ WO3 Catalyst) Dry->Weigh EA Step 2: CHNS Combustion (Target: S ~28.8%) Weigh->EA Decision1 Within ±0.4%? EA->Decision1 qNMR Step 3: qNMR (D2O) Internal Std: Maleic Acid Decision1->qNMR Yes (Pass) Fail REJECT BATCH (Recrystallize) Decision1->Fail No (Large Deviation) Decision2 Purity > 98%? qNMR->Decision2 Decision2->Fail No (<98%) Pass CERTIFY BATCH (Release for Use) Decision2->Pass Yes

Figure 1: The "Dual-Lock" validation workflow ensures that neither inorganic impurities (caught by EA) nor organic degradants (caught by qNMR) escape detection.

References

  • National Institute of Standards and Technology (NIST). (2023). Aminomethanesulfonic acid: Gas Phase Ion Energetics Data. NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • PubChem. (2025). Aminomethanesulfonic acid (Compound Summary).[2][4][5][6] National Library of Medicine. [Link][5]

Sources

Safety Operating Guide

Technical Guide: Aminomethanesulfonic Acid (AMSA) Disposal & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminomethanesulfonic acid (AMSA), while structurally simple (an analog of taurine), presents specific corrosive hazards often underestimated in high-throughput environments. As a sulfonic acid (


), it exhibits high acidity (

to

) and significant exothermic potential upon neutralization.

Critical Directive: Do not treat AMSA merely as "organic waste." Its disposal pathway is dictated by its physical state and local discharge limits on sulfonates.

  • Solid Waste: Must be segregated as Corrosive Solid (UN 2585) for incineration.

  • Aqueous Waste: Requires careful neutralization or collection as D002 hazardous waste.

  • Incompatibility: NEVER mix with hypochlorites (bleach); this generates toxic chloramines.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of AMSA is the first step in a self-validating safety protocol.

PropertyDataOperational Implication
CAS Number 13881-91-9Use for inventory tracking and waste labeling.
Physical State White crystalline solidDust inhalation risk; requires engineering controls (fume hood).
Acidity (pKa) ~ -1.5 (Sulfonic group)Corrosive (Skin Corr. 1B). Rapidly causes irreversible tissue damage [1].
Solubility Soluble in waterReadily mobilizes in spills; difficult to contain if drains are nearby.
Reactivity Reacts with bases, oxidizersExothermic Hazard: Generates heat upon contact with hydroxide bases.
Pre-Disposal Segregation & Storage

Effective disposal begins with proper segregation at the bench.

  • Container Selection: Store solid AMSA in high-density polyethylene (HDPE) or glass. Avoid metal containers due to acid corrosion risk.

  • Segregation Rule:

    • Keep Away From: Strong bases (NaOH, KOH), strong oxidizers (peroxides), and Hypochlorites (Bleach) .

    • Mechanism: Mixing sulfonic acids with bleach releases chlorine gas and potentially forms unstable N-chlorosulfonates [2].

Disposal Protocols

Workflow Visualization: Waste Stream Decision Matrix

The following diagram outlines the logical decision process for AMSA disposal.

AMSA_Disposal_Workflow Start Waste Generation: Aminomethanesulfonic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or Debris) StateCheck->Solid Dry Solid Liquid Aqueous Solution (Reaction Mix) StateCheck->Liquid Dissolved SolidAction Segregate as DOT Class 8 (UN 2585) Solid->SolidAction LiquidCheck Check Local POTW/Sewer Regulations for Sulfonates Liquid->LiquidCheck Incinerate Pack for Incineration (Hazardous Waste Hauler) SolidAction->Incinerate Forbidden Discharge Prohibited LiquidCheck->Forbidden Strict Limits Allowed Discharge Permitted LiquidCheck->Allowed Small Qty (<100g) Forbidden->Incinerate Neutralize Neutralization Protocol (pH 6-9) Allowed->Neutralize

Figure 1: Decision matrix for segregating AMSA waste streams based on physical state and regulatory constraints.

Protocol A: Solid Waste (Preferred Method)

Applicability: Expired reagents, contaminated gloves, spill debris. Regulatory Status: RCRA Hazardous Waste (if characteristic D002 or mixed with listed solvents).

  • Collection: Place waste in a dedicated wide-mouth HDPE jar labeled "Hazardous Waste - Solid Corrosive."

  • Labeling: Must include the chemical name "Aminomethanesulfonic Acid" and hazard warnings (CORROSIVE).

  • Disposal: Transfer to a licensed hazardous waste contractor for incineration. High-temperature incineration is required to fully mineralize the sulfonate group to

    
     (scrubbed) and 
    
    
    
    .
Protocol B: Aqueous Neutralization (Conditional)

Applicability: Only for small quantities (<100g) AND where local Publicly Owned Treatment Works (POTW) permits allow sulfonate discharge. Warning: If the solution contains heavy metals or organic solvents, DO NOT use this method; revert to Protocol A.

  • Preparation: Place the acidic solution in a beaker within a fume hood. Place the beaker in an ice bath to manage the exotherm.

  • Dilution: Ensure the AMSA concentration is <10% to moderate heat generation.

  • Neutralization:

    • Slowly add 5M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (

      
      ).
      
    • Note: Bicarbonate is safer but will foam vigorously (

      
       release).
      
  • Verification: Test pH using a calibrated meter or strip. Target range: pH 6.0 – 9.0 .

  • Discharge: Flush down the drain with 50x excess water (hydrolysis dilution).

Emergency Spill Response

In the event of a benchtop spill, immediate action prevents equipment damage and exposure.

Spill_Response Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Contain Containment: Surround with Absorbent Pads PPE->Contain Neutralize Neutralize: Apply Sodium Bicarbonate (Wait for foaming to stop) Contain->Neutralize Collect Collect: Scoop Slurry into Waste Container Neutralize->Collect Clean Final Clean: Wipe with Soap & Water Collect->Clean

Figure 2: Step-by-step spill response workflow ensuring personnel safety and containment.

Detailed Spill Steps:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Neutralize: For solid spills, cover gently with sodium bicarbonate or soda ash. Dampen slightly to initiate neutralization (avoid creating dust). For liquid spills, apply absorbent pillows first, then neutralize.

  • Verification: Use pH paper on the wet slurry to ensure pH is neutral (7.0) before scooping.

  • Disposal: Treat the collected debris as hazardous chemical waste (Protocol A).

Regulatory Compliance

Adherence to these codes ensures audit readiness.

  • EPA (RCRA):

    • D002 (Corrosivity): Aqueous waste with pH

      
       2.0 [3].[1]
      
    • Even if solid AMSA is not technically D002 (as solids are exempt from pH tests), best practice treats it as such due to its rapid acidification of moisture.

  • DOT (Transport):

    • UN Number: 2585[2]

    • Proper Shipping Name: ALKYLSULPHONIC ACIDS, SOLID

    • Hazard Class: 8 (Corrosive)[1]

    • Packing Group: III [4]

References

  • National Institutes of Health (PubChem). (2025). Aminomethanesulfonic acid | CH5NO3S | CID 83791 - Safety and Hazards.[3] Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2019). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Corrosivity Characteristic (D002). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.